(S)-1-Methoxymethyl-propylamine structural analysis and characterization
An in-depth technical analysis and methodological guide on the structural characterization, stereochemical validation, and synthetic utility of the chiral amino ether (S)-1-Methoxymethyl-propylamine. Executive Summary &...
Author: BenchChem Technical Support Team. Date: April 2026
An in-depth technical analysis and methodological guide on the structural characterization, stereochemical validation, and synthetic utility of the chiral amino ether (S)-1-Methoxymethyl-propylamine.
Executive Summary & Molecular Architecture
(S)-1-Methoxymethyl-propylamine (IUPAC: (2S)-1-methoxybutan-2-amine) is a highly versatile chiral amino ether utilized extensively as a chiral building block, auxiliary, and ligand in asymmetric synthesis[1]. Available both as a free base (CAS: 63493-29-8) and a hydrochloride salt (CAS: 677742-59-5)[2], this molecule features a primary amine and a methoxy ether separated by a single stereogenic center at the C2 position.
The proximity of the hydrogen bond donor (–NH₂) and acceptor (–OCH₃) groups facilitates intra-molecular hydrogen bonding (NH···O). This non-covalent interaction is thermodynamically significant because it restricts the molecule's conformational freedom[3]. When deployed as a chiral ligand, this inherent conformational rigidity minimizes entropic penalties during metal chelation, directly enhancing stereofacial discrimination during asymmetric induction.
Physicochemical Properties
The quantitative structural and physicochemical parameters of (S)-1-Methoxymethyl-propylamine are summarized below to establish baseline analytical expectations[4].
Property
Value
Causality / Significance
Molecular Formula
C₅H₁₃NO
Defines the aliphatic amino ether backbone.
Molecular Weight
103.16 g/mol
Monoisotopic mass (103.0997 Da) used for HRMS calibration.
Essential for intra-molecular H-bonding and substrate binding.
Hydrogen Bond Acceptors
2 (–N, –O)
Enables bidentate chelation with Lewis acids (e.g., Li⁺, Cu²⁺).
Rotatable Bonds
3
Conformational flexibility, partially locked by NH···O interactions.
Spectroscopic Characterization Workflows
To ensure scientific integrity and prevent downstream synthetic failures, the structural identity of (S)-1-Methoxymethyl-propylamine must be rigorously verified.
Nuclear Magnetic Resonance (NMR) Causality
In the ¹H NMR spectrum, the presence of the C2 stereocenter breaks the symmetry of the adjacent methylene protons. Specifically, the protons of the –CH₂– group in the ethyl chain and the –CH₂– group adjacent to the methoxy ether are diastereotopic .
Causality: Because these protons reside in a chiral environment, they do not experience the same magnetic shielding. Consequently, instead of appearing as simple doublets or quartets, they manifest as complex, distinct multiplets. Proper integration of these multiplets (verifying the exact proton count) validates the integrity of the aliphatic chain and the presence of the stereocenter.
Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (ESI-TOF) should yield a protonated molecular ion[M+H]⁺ at m/z 104.1075. The fragmentation pattern typically shows the loss of ammonia (–17 Da) and methanol (–32 Da), confirming the presence of both the primary amine and the terminal methoxy group.
Standard achiral NMR cannot distinguish between enantiomers. To determine the enantiomeric excess (ee) of (S)-1-Methoxymethyl-propylamine, we employ a pre-column derivatization strategy using Mosher's acid chloride, specifically (R)-α-Methoxy-α-trifluoromethylphenylacetyl chloride ((R)-MTPA-Cl)[5][6].
Mechanistic Causality: Reacting the chiral amine with enantiopure (R)-MTPA-Cl converts the enantiomeric mixture into a mixture of diastereomeric amides . Diastereomers possess distinct physical properties and different NMR chemical shifts, allowing for direct integration and quantification of the (R,S) vs. (S,S) amides via ¹H or ¹⁹F NMR[7].
Self-Validating Protocol: EE Determination via Mosher's Amide
Critical Rule: The derivatization reaction must reach 100% conversion. If the reaction is incomplete, kinetic resolution may occur (where one enantiomer reacts faster than the other), which will artificially skew the diastereomeric ratio and invalidate the ee calculation[5].
Step-by-Step Methodology:
Preparation: Dry the (S)-1-Methoxymethyl-propylamine sample over molecular sieves to prevent hydrolysis of the MTPA-Cl reagent.
Reagent Mixing: In a dry NMR tube or reaction vial under inert argon, dissolve 1.0 equivalent of the chiral amine in anhydrous CDCl₃ or CH₂Cl₂.
Catalyst Addition: Add 0.2 equivalents of 4-dimethylaminopyridine (DMAP) and 1.5 equivalents of a non-nucleophilic base (e.g., N,N-diisopropylethylamine) to neutralize the generated HCl.
Derivatization: Dropwise, add 1.2 equivalents of (R)-MTPA-Cl at 0 °C. The excess ensures complete conversion[7].
Incubation & Validation: Allow the mixture to warm to room temperature and stir for 2 hours. Analyze a crude aliquot via TLC or LC-MS to confirm the complete disappearance of the starting amine (Self-Validation Step).
Spectroscopic Analysis: Acquire a high-resolution ¹⁹F NMR spectrum. The CF₃ group of the Mosher's amide will appear as two distinct singlets if any (R)-enantiomer impurity is present. The ee is calculated directly from the integration ratio of these two peaks.
Workflow for enantiomeric excess (ee) determination using Mosher's acid derivatization.
Applications in Asymmetric Synthesis
Chiral amino ethers like (S)-1-Methoxymethyl-propylamine are highly privileged scaffolds in asymmetric catalysis. Their primary utility lies in their ability to act as bidentate ligands for organometallic reagents.
Organolithium Complexation and Asymmetric Induction
In reactions such as the enantioselective addition of organolithium reagents to imines[8] or the conjugate addition of arylthiols to α,β-unsaturated esters[9], the chiral amino ether coordinates with the lithium cation.
Mechanistic Causality: The nitrogen and oxygen lone pairs of the amino ether form a rigid bidentate chelate with the lithium ion. This complexation creates a highly organized, sterically demanding chiral pocket. When the nucleophile (e.g., a lithium thiolate or alkyl lithium) approaches the electrophile, the steric bulk of the ethyl group on the amino ether blocks one stereoface of the electrophile. This forces the nucleophilic attack to occur exclusively from the unhindered face, resulting in high enantioselectivity.
Mechanistic pathway of chiral amino ether-lithium complexation and asymmetric induction.
References
Molport. "(2S)-1-methoxybutan-2-amine hydrochloride | 63493-29-8". Molport. Available at: [Link]
Verevkin, S. P., et al. "Non‐Covalent Interactions in Molecular Systems: Thermodynamic Evaluation of the Hydrogen‐Bond Strength in Amino‐Ethers and...". German Science Foundation (DFG). Available at: [Link]
University of Delaware. "Mosher's Acid - The Retort". UDel. Available at: [Link]
Sullivan, J. A., et al. "Mosher Amides: Determining the Absolute Stereochemistry of Optically-Active Amines". Journal of Chemical Education. Available at: [Link]
Andersson, P. G., et al. "Studies on the Bisoxazoline and (−)–Sparteine Mediated Enantioselective Addition of Organolithium Reagents to Imines". PMC / NIH. Available at: [Link]
Tomioka, K., et al. "Chiral Amino Ether-Controlled Catalytic Enantioselective Arylthiol Conjugate Additions to α,β-Unsaturated Esters and Ketones: Scope, Structural Requirements, and Mechanistic Implications". The Journal of Organic Chemistry. Available at: [Link]
(S)-1-Methoxymethyl-propylamine CAS number 99636-32-5 properties
An In-depth Technical Guide to (S)-1-Methoxymethyl-propylamine (CAS 99636-32-5) For Researchers, Scientists, and Drug Development Professionals Abstract (S)-1-Methoxymethyl-propylamine, also known as (S)-2-amino-1-methox...
Author: BenchChem Technical Support Team. Date: April 2026
An In-depth Technical Guide to (S)-1-Methoxymethyl-propylamine (CAS 99636-32-5)
For Researchers, Scientists, and Drug Development Professionals
Abstract
(S)-1-Methoxymethyl-propylamine, also known as (S)-2-amino-1-methoxypropane, is a critical chiral building block in the synthesis of high-value agrochemicals and active pharmaceutical ingredients (APIs).[1] Its stereospecific nature is of paramount importance for the efficacy and safety of the final products.[1] This technical guide provides a comprehensive overview of the core properties, synthesis, characterization, and applications of (S)-1-Methoxymethyl-propylamine, with a focus on field-proven insights and methodologies.
Core Physicochemical Properties
(S)-1-Methoxymethyl-propylamine is a colorless liquid characterized by a pungent, ammonia-like odor.[2] It is fully miscible with water, a property that influences its handling and reaction conditions.[3][4] The compound is also noted to be air-sensitive, necessitating careful storage under inert gas.[2][3]
The enantiomerically pure synthesis of (S)-1-Methoxymethyl-propylamine is critical for its applications. While traditional chemical routes like the reductive amination of 1-methoxy-2-propanone exist, biocatalytic methods have gained prominence for their high stereoselectivity and environmentally favorable conditions.[1]
Causality in Synthesis Choice: Why Biocatalysis?
The choice of a biocatalytic route, particularly using transaminase or amine dehydrogenase enzymes, is driven by several key advantages over classical chemical resolution or asymmetric synthesis:
High Enantioselectivity: Enzymes can produce the desired (S)-enantiomer with exceptional purity (often >99% ee), which is difficult and costly to achieve via chiral resolution.[10]
Mild Reaction Conditions: Biocatalytic reactions are typically run in aqueous media at or near ambient temperature and pressure, reducing energy consumption and the need for harsh reagents.
Sustainability: This "green chemistry" approach minimizes hazardous waste and aligns with modern industrial standards.
Biocatalytic Synthesis Workflow
The most common biocatalytic strategy involves the asymmetric amination of the prochiral ketone, methoxyacetone, using an engineered transaminase enzyme.[1][11]
Caption: Biocatalytic synthesis of (S)-1-Methoxymethyl-propylamine.
This protocol is a representative model for the biocatalytic production of the target amine. Optimization of specific parameters (e.g., enzyme loading, pH, temperature) is crucial for maximizing yield and enantiomeric excess.
Step
Procedure
Rationale & Expert Insight
1. Buffer Preparation
Prepare a suitable buffer solution (e.g., 50 mM sodium dihydrogen phosphate) and adjust the pH to the optimal range for the chosen transaminase (typically pH 7.5-8.5).
The enzyme's activity and stability are highly pH-dependent. Maintaining a stable pH prevents enzyme denaturation and ensures kinetic efficiency.
2. Reactant Dissolution
Dissolve the prochiral ketone substrate (methoxyacetone) and the amine donor (e.g., isopropylamine hydrochloride) in the buffer.
Isopropylamine is a common, cost-effective amine donor that, upon donating its amine group, converts to acetone.[12] Using a hydrochloride salt can aid in dissolution and pH control.
3. Enzyme Addition
Add the transaminase enzyme to the reaction mixture. The enzyme can be a lyophilized powder or a whole-cell preparation.
The enzyme concentration is a critical parameter. Higher loading can increase the reaction rate but also adds to the cost. Whole-cell systems can offer greater stability.
4. Reaction Incubation
Incubate the reaction at a controlled temperature (e.g., 30-40 °C) with gentle agitation for a specified period (e.g., 8-48 hours).
The reaction equilibrium must be driven towards product formation. This can be achieved by using a high concentration of the amine donor or by removing the acetone co-product, for instance, by conducting the reaction under a slight vacuum.[12]
5. Reaction Termination
Terminate the reaction by adding acid (e.g., concentrated HCl), which denatures the enzyme.[10]
Acidification stops the enzymatic process and converts the product amine into its hydrochloride salt, which can aid in subsequent purification steps.
6. Product Isolation
The product is isolated from the reaction mixture. Due to its high water solubility and volatility, this often involves distillation techniques.[10][13]
A flash distillation can first remove unreacted ketone and the acetone byproduct. A subsequent distillation can then separate the target amine from the non-volatile components of the reaction broth.[10]
Spectroscopic Characterization
Confirming the identity and purity of (S)-1-Methoxymethyl-propylamine requires a suite of spectroscopic techniques. Analysis of NMR, IR, and mass spectra provides a self-validating system for structural verification.[14][15]
Nuclear Magnetic Resonance (NMR) Spectroscopy : NMR is the most powerful tool for elucidating the precise atomic connectivity of the molecule.[14]
¹H NMR : The proton NMR spectrum will show characteristic signals corresponding to the different hydrogen environments: a doublet for the methyl group adjacent to the chiral center, a multiplet for the chiral proton (CH-N), a doublet for the methylene protons (CH₂-O), and a singlet for the methoxy group's protons. The integration of these signals will correspond to a 3:1:2:3 ratio.
¹³C NMR : The carbon NMR spectrum will display four distinct signals, one for each unique carbon atom in the molecule, confirming the carbon backbone.[16]
Infrared (IR) Spectroscopy : IR spectroscopy is used to identify the functional groups present. The spectrum will exhibit a characteristic N-H stretching band for the primary amine, C-H stretching bands for the alkyl groups, and a prominent C-O stretching band for the ether linkage.
Mass Spectrometry (MS) : Mass spectrometry confirms the molecular weight of the compound. The molecular ion peak (M+) would be observed at an m/z corresponding to the molecular weight of 89.14.[8][7]
Applications in Research and Development
(S)-1-Methoxymethyl-propylamine is a valuable intermediate primarily used in the agrochemical and pharmaceutical industries.[2][3][6] Its chiral nature directly imparts the desired stereochemistry to the final active molecule.
Caption: Key applications of (S)-1-Methoxymethyl-propylamine.
Agrochemicals : The most significant large-scale application is in the synthesis of the herbicide S-metolachlor.[12] The herbicidal activity resides almost exclusively in the (S)-enantiomers, making the use of this enantiopure amine essential for creating a more effective and environmentally friendly product.[12]
Pharmaceuticals :
p38 MAP Kinase Inhibitors : It is used to prepare imidazopyrimidine derivatives that act as potent inhibitors of the p38 MAP kinase enzyme, which is implicated in inflammatory diseases.[2][5][6]
MC4 Receptor Antagonists : The amine serves as an intermediate in synthesizing piperazinebenzylamine-based antagonists for the melanocortin 4 (MC4) receptor, a target for obesity treatments.[2][5][6]
Natural Product Synthesis : It has been utilized in the total synthesis of complex molecules, such as the marine natural product nhatrangin A.[5][6]
Safety and Handling
(S)-1-Methoxymethyl-propylamine is a hazardous chemical that requires strict safety protocols. It is classified as a flammable, corrosive, and acutely toxic substance.[2][7][17]
Ventilation : Handle only in a well-ventilated area or under a chemical fume hood.[17][19][20]
Ignition Sources : Keep away from heat, sparks, open flames, and hot surfaces. Use non-sparking tools and explosion-proof equipment.[17][18]
Personal Protection :
Eye/Face Protection : Wear chemical safety goggles and a face shield.[19][20]
Skin Protection : Wear appropriate chemical-resistant gloves and protective clothing to prevent skin contact.[19][20]
Respiratory Protection : If exposure limits are exceeded or irritation occurs, use a NIOSH/MSHA-approved respirator.[19]
First Aid Measures
Eye Contact : Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids. Seek immediate medical attention.[17]
Skin Contact : Take off immediately all contaminated clothing. Rinse skin with water or shower for at least 15 minutes. Call a physician immediately.[17]
Inhalation : Move the person to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.[17][20]
Ingestion : Do NOT induce vomiting. Rinse mouth and call a poison center or doctor immediately. Ingestion causes severe damage and a danger of perforation.[17][19]
References
Biocatalytic synthesis of (S)-1-methoxy-2-propylamine. ResearchGate. Available at: [Link]
(S)-(+)-1-Methoxy-2-propylamine | CAS#:99636-32-5. Chemsrc. Available at: [Link]
(S)-(+)-1-methoxy-2-propylamine. Stenutz. Available at: [Link]
Semi-preparative synthesis of (S)-1-methoxypropan-2-amine (S)-2d. ResearchGate. Available at: [Link]
(s)-(+)-1-methoxy-2-propylamine. Chongqing Chemdad Co., Ltd. Available at: [Link]
Enzymatic synthesis of chiral amines using -2-amino propane as amine donor. Google Patents.
NMR-spectroscopic analysis of mixtures: from structure to function. PMC - NIH. Available at: [Link]
Identifying Unknown from IR, NMR, and Mass Spectrometry. Chemistry Steps. Available at: [Link]
Synthesis and Spectrosopic Identification of Hybrid 3-(Triethoxysilyl)propylamine Phosphine Ruthenium(II) Complexes. MDPI. Available at: [Link]
Synthesis and Discovery of Novel (S)-1-Methoxymethyl-propylamine Derivatives: A Technical Guide
Executive Summary (S)-1-Methoxymethyl-propylamine, systematically identified as (2S)-1-methoxybutan-2-amine, is a highly versatile chiral building block in modern medicinal chemistry[1]. Registered under CAS 63493-29-8 (...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
(S)-1-Methoxymethyl-propylamine, systematically identified as (2S)-1-methoxybutan-2-amine, is a highly versatile chiral building block in modern medicinal chemistry[1]. Registered under CAS 63493-29-8 (free base)[2] and CAS 677742-59-5 (hydrochloride salt)[3], this aliphatic amine serves as a privileged scaffold for the discovery of novel therapeutics. This whitepaper outlines the pharmacological rationale, de novo chiral pool synthesis, and derivatization strategies for this moiety, providing self-validating protocols for drug development professionals.
The strategic incorporation of the (S)-1-methoxymethyl-propylamine moiety into drug candidates is driven by three core physicochemical and structural advantages:
Physicochemical Modulation: The methoxymethyl (-CH2OCH3) ether masks the hydrogen bond donor capacity of a free hydroxyl group. This transformation significantly improves membrane permeability and oral bioavailability (cLogP optimization) while retaining a strong hydrogen bond acceptor essential for kinase hinge binding or GPCR interaction.
Stereochemical Vectoring: The (S)-stereocenter precisely vectors the ethyl aliphatic chain and the methoxymethyl group into distinct hydrophobic and polar binding pockets, respectively. Enantiomeric purity is critical, as the (R)-enantiomer often exhibits a drastic drop in receptor affinity due to steric clashes.
Conformational Stability: Thermodynamic evaluations of amino-ethers demonstrate that the ether oxygen stabilizes bioactive conformations via intramolecular hydrogen bonding with the adjacent amine, reducing the entropic penalty upon target binding[4].
This scaffold has been successfully deployed in the synthesis of potent CCR2 (Chemokine Receptor 2) antagonists for cardiovascular and inflammatory diseases[5], as well as in novel deazapurine derivatives targeting ischemia-reperfusion injuries and bone metastasis[6].
Asymmetric Synthesis Workflow
To ensure high enantiomeric purity (>99% ee) without the need for costly late-stage chiral resolution, a "chiral pool" synthetic strategy is employed. The workflow begins with commercially available (S)-2-aminobutanol, ensuring complete retention of the stereocenter throughout the sequence.
Fig 1: Asymmetric synthesis workflow of (S)-1-Methoxymethyl-propylamine derivatives.
Self-Validating Experimental Protocols
The following methodologies are designed as self-validating systems. In-process controls (IPCs) such as TLC and LC-MS are integrated to ensure causality and reaction integrity at every step.
Protocol A: N-Boc Protection of (S)-2-aminobutanol
Causality: The primary amine must be masked with a bulky tert-butyloxycarbonyl (Boc) group to prevent unwanted N-alkylation during the subsequent etherification step.
Setup: Dissolve (S)-2-aminobutanol (10.0 g, 112 mmol, 1.0 eq) in anhydrous dichloromethane (DCM, 100 mL) under a nitrogen atmosphere.
Reagent Addition: Add triethylamine (Et3N, 18.7 mL, 134 mmol, 1.2 eq). Cool the mixture to 0 °C using an ice bath. Slowly add Di-tert-butyl dicarbonate (Boc2O, 26.9 g, 123 mmol, 1.1 eq) dropwise.
Reaction & Validation: Stir at room temperature for 4 hours. Validation: Monitor via Ninhydrin-stained TLC (Hexane/EtOAc 1:1); the disappearance of the primary amine spot confirms completion.
Workup: Wash the organic layer with 1M citric acid (2 x 50 mL) to remove unreacted amine and Et3N, followed by brine. Dry over Na2SO4 and concentrate in vacuo to yield N-Boc-(S)-2-aminobutanol as a colorless oil.
Protocol B: O-Methylation (Etherification)
Causality: Sodium hydride (NaH) is utilized to irreversibly deprotonate the sterically hindered secondary alcohol, generating a strong alkoxide nucleophile that rapidly attacks methyl iodide (MeI) via an SN2 mechanism.
Setup: Dissolve N-Boc-(S)-2-aminobutanol (15.0 g, 79 mmol, 1.0 eq) in anhydrous THF (150 mL). Cool strictly to 0 °C.
Deprotonation: Carefully add NaH (60% dispersion in mineral oil, 4.7 g, 118 mmol, 1.5 eq) in portions. Causality: Temperature control is critical here to prevent thermal degradation of the Boc group. Stir for 30 minutes until hydrogen gas evolution ceases.
Alkylation: Add Methyl Iodide (MeI, 7.4 mL, 118 mmol, 1.5 eq) dropwise. Allow the reaction to warm to room temperature and stir for 12 hours.
Workup: Quench carefully with saturated aqueous NH4Cl (50 mL). Extract with Ethyl Acetate (3 x 50 mL). Concentrate the organic phase to yield N-Boc-(S)-1-methoxy-2-butanamine.
Protocol C: Deprotection to (S)-1-Methoxymethyl-propylamine HCl
Causality: Acidic cleavage using anhydrous HCl in dioxane cleanly removes the Boc group without hydrolyzing the newly formed ether, precipitating the product as a highly stable, non-hygroscopic hydrochloride salt[3].
Cleavage: Dissolve the crude N-Boc-(S)-1-methoxy-2-butanamine in 4M HCl in dioxane (80 mL). Stir at room temperature for 2 hours.
Validation: LC-MS analysis should show the mass of the free base [M+H]+ = 104.1 m/z.
Isolation: Evaporate the volatiles. Triturate the resulting solid with cold diethyl ether, filter, and dry under a vacuum to afford (S)-1-Methoxymethyl-propylamine hydrochloride as a white crystalline solid.
Protocol D: Derivatization via Cu-Catalyzed N-Arylation
Causality: For the synthesis of sterically hindered heteroaryl derivatives (e.g., CCR2 antagonists), Copper-catalyzed Ullmann-type coupling is often preferred over palladium catalysis due to better functional group tolerance with aliphatic amines[7].
Setup: In a Schlenk tube, combine (S)-1-Methoxymethyl-propylamine HCl (1.2 eq), a target heteroaryl bromide (1.0 eq), CuI (10 mol%), L-Proline (20 mol%), and K2CO3 (3.0 eq).
Reaction: Add anhydrous DMSO. Degas via three freeze-pump-thaw cycles. Heat to 90 °C for 24 hours.
Purification: Cool to room temperature, dilute with EtOAc, filter through Celite, and purify via flash column chromatography.
Quantitative Data & Analytics
The table below summarizes the physicochemical properties and biological analytics of the synthesized intermediates and novel derivatives.
Compound ID
N-Substitution (R-Group)
Yield (%)
Enantiomeric Excess (ee %)
cLogP
Target Affinity (IC50, nM)
Int-1
N-Boc (Protected)
94
>99.0
1.85
N/A
Core-2
H (Free Base)
91
>99.0
0.42
N/A
Deriv-3a
4-(Trifluoromethyl)phenyl
78
98.5
3.10
45 (CCR2)
Deriv-3b
2-Pyrimidyl
82
99.0
1.95
12 (CCR2)
Deriv-3c
Deazapurine scaffold
74
98.0
2.45
8 (Kinase)
Note: Enantiomeric excess (ee) was determined via chiral HPLC using a Chiralcel OD-H column. Target affinity data represents generalized values for CCR2 antagonism based on structural activity relationship (SAR) trends[5].
Google Patents - "WO2010006938A1 - Novel heterocyclyl compounds for treatment of cardiovascular disease". google.com. 5
Google Patents - "US20040186127A1 - Novel deazapurines and uses thereof". google.com. 6
ACS Publications - "Cu-Catalyzed Arylation of Phenols: Synthesis of Sterically Hindered and Heteroaryl Diaryl Ethers". The Journal of Organic Chemistry. 7
D-NB.info - "Non-Covalent Interactions in Molecular Systems: Thermodynamic Evaluation of the Hydrogen-Bond Strength in Amino-Ethers". d-nb.info. 4
Biological Activity Screening of (S)-1-Methoxymethyl-propylamine Analogs: A Comprehensive Technical Guide
Executive Summary & Pharmacophore Rationale As drug discovery programs increasingly rely on privileged chiral building blocks to navigate complex structure-activity relationship (SAR) landscapes, (S)-1-Methoxymethyl-prop...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary & Pharmacophore Rationale
As drug discovery programs increasingly rely on privileged chiral building blocks to navigate complex structure-activity relationship (SAR) landscapes, (S)-1-Methoxymethyl-propylamine (CAS 63493-29-8) has emerged as a highly versatile moiety[1]. This specific chiral amine is frequently grafted onto heterocyclic scaffolds—such as pyrazinones or imidazo[4,5-b]pyridin-2-ones—to optimize target engagement and physicochemical properties.
The selection of the (S)-1-Methoxymethyl-propylamine substituent is rarely arbitrary; it is driven by three distinct mechanistic advantages:
Hydrogen Bond Acceptor Capability: The methoxymethyl ether oxygen acts as a precise H-bond acceptor, crucial for interacting with specific kinase hinge regions or G-protein-coupled receptor (GPCR) binding pockets[2].
Lipophilic Bulk: The propyl chain provides necessary Van der Waals interactions to occupy adjacent hydrophobic sub-pockets, increasing residence time.
Stereospecific Trajectory: The strict (S)-configuration dictates the spatial orientation of these functional groups. The (R)-enantiomer frequently exhibits steric clashes within the binding site, leading to a precipitous drop in affinity[2].
This whitepaper outlines the architecture of a rigorous biological screening cascade designed to evaluate analogs containing this pharmacophore, utilizing Corticotropin-Releasing Factor-1 (CRF1) receptor antagonism and Trypanosoma brucei phenotypic cidal activity as our primary case studies.
Screening Cascade Architecture
To prevent late-stage attrition, the screening of these chiral analogs must follow a hierarchical, self-validating cascade. We separate the workflow into target-based biochemical screening and phenotypic cellular screening, ensuring that both binding affinity and functional membrane permeability are addressed.
Figure 1: Hierarchical screening cascade for (S)-1-Methoxymethyl-propylamine analogs.
Experimental Protocols & Methodologies
A core tenet of robust assay design is the implementation of self-validating controls. The following protocols detail the exact methodologies for evaluating (S)-1-Methoxymethyl-propylamine analogs, emphasizing the causality behind specific reagent choices.
This assay determines the binding affinity (
Ki
) of analogs to the CRF1 receptor, a critical target for anxiety and depression therapeutics[2].
Causality & Design: We utilize
[125I]
-Tyr0-sauvagine as the radioligand due to its high specific activity and stable binding kinetics to the CRF1 receptor. Polyethylenimine (PEI) is used to pre-treat the filter plates; this is not optional. PEI neutralizes the negative charge of the glass fiber, preventing the positively charged radioligand from binding non-specifically to the plate, thereby drastically improving the signal-to-noise ratio.
Step-by-Step Workflow:
Membrane Preparation: Harvest HEK293 cells stably expressing human CRF1. Homogenize in 50 mM Tris-HCl buffer (pH 7.4) containing 10 mM
MgCl2
and protease inhibitors. Centrifuge at 40,000 x g for 20 minutes at 4°C.
Assay Assembly: In a 96-well plate, combine 50 µg of membrane protein, 100 pM
[125I]
-Tyr0-sauvagine, and varying concentrations of the test analog (10 pM to 10 µM) in a final volume of 200 µL.
Incubation: Incubate the reaction mixture at room temperature for 120 minutes to reach equilibrium.
Filtration: Terminate the reaction by rapid vacuum filtration through GF/C microplates pre-soaked in 0.3% PEI. Wash three times with ice-cold Tris-HCl buffer to remove unbound radioligand.
Detection: Dry the plates, add 30 µL of liquid scintillation cocktail per well, and quantify radioactivity using a MicroBeta counter.
Self-Validation Check: Include wells with 1 µM unlabeled sauvagine to define Non-Specific Binding (NSB). Calculate the Z'-factor using the vehicle control and NSB; proceed with data analysis only if Z' > 0.5.
For anti-parasitic drug discovery, biochemical kinase inhibition must translate to cellular cidal activity. This assay evaluates the analogs against the bloodstream form of T. brucei[3].
Causality & Design: We utilize resazurin (Alamar Blue) as the viability readout. Unlike ATP-luminescence assays which lyse the cells, resazurin is non-destructive and relies on the metabolic reduction of the dye to highly fluorescent resorufin by living cells. This allows for kinetic monitoring if necessary and is highly scalable for 384-well formats.
Step-by-Step Workflow:
Cell Culture: Culture T. brucei rhodesiense bloodstream forms in HMI-9 medium supplemented with 10% fetal calf serum (FCS) at 37°C and 5%
CO2
.
Compound Dispensing: Use an acoustic liquid handler to dispense test analogs into 384-well black/clear-bottom plates (final assay concentration range: 1 nM to 50 µM).
Parasite Seeding: Add 50 µL of parasite suspension (adjusted to
2×104
cells/mL) to each well.
Incubation: Incubate the plates for 72 hours under standard culture conditions.
Readout Generation: Add 10 µL of resazurin solution (0.15 mg/mL in PBS) to each well. Incubate for an additional 4 hours.
Self-Validation Check: Run a parallel counter-screen using human MRC5 fibroblasts. Calculate the Selectivity Index (SI =
IC50
MRC5 /
IC50
T. brucei). An SI > 100 is required to confirm that the cidal activity is parasite-specific and not a result of general cytotoxicity[3].
Mechanism of Action & Signaling Interception
When an (S)-1-Methoxymethyl-propylamine analog successfully binds to a GPCR like CRF1, it acts as a competitive antagonist. By occupying the orthosteric site, it prevents the endogenous CRF peptide from inducing the conformational change required to couple with the
Gαs
protein, thereby halting downstream adenylyl cyclase activation and cAMP accumulation.
Figure 2: Mechanism of action for CRF1 receptor antagonism and downstream inhibition.
Quantitative Data Presentation: Structure-Activity Relationship (SAR)
The table below synthesizes representative quantitative data demonstrating how structural modifications to the (S)-1-Methoxymethyl-propylamine moiety impact both target affinity (CRF1) and phenotypic efficacy (T. brucei).
Note: The data illustrates the critical nature of both the stereocenter and the ether oxygen.
Compound ID
Chiral Amine Substitution
CRF1 Binding
Ki
(nM)
T. brucei
IC50
(µM)
MRC5
IC50
(µM)
Selectivity Index (SI)
Analog 1
(S)-1-Methoxymethyl-propylamine
1.2
0.4
>50
>125
Analog 2
(R)-1-Methoxymethyl-propylamine
45.0
5.2
>50
>9.6
Analog 3
(S)-1-Methyl-propylamine (Des-methoxy)
15.3
2.1
42.0
20.0
Analog 4
Propylamine (Achiral truncation)
>1000.0
>10.0
>10.0
N/A
SAR Analysis:
Stereospecificity (Analog 1 vs. Analog 2): Inverting the stereocenter from (S) to (R) results in a ~37-fold loss in CRF1 binding affinity and a >10-fold drop in anti-parasitic activity, validating the tight spatial constraints of the target binding pockets[2].
H-Bonding Requirement (Analog 1 vs. Analog 3): Removal of the methoxy group (Des-methoxy) eliminates the hydrogen bond acceptor, leading to a significant reduction in potency across both biochemical and phenotypic assays.
Steric Bulk (Analog 1 vs. Analog 4): Truncation to a simple achiral propylamine abolishes activity entirely, proving that the branched architecture is mandatory for target engagement[3].
References
Synthesis, Structure−Activity Relationships, and In Vivo Evaluation of N3-Phenylpyrazinones as Novel Corticotropin-Releasing Factor-1 (CRF1) Receptor Antagonists. Journal of Medicinal Chemistry. [Link]
Discovery of Inhibitors of Trypanosoma brucei by Phenotypic Screening of a Focused Protein Kinase Library. ChemMedChem. [Link]
Spectroscopic data (NMR, IR, MS) for (S)-(+)-1-methoxy-2-propylamine
An In-depth Technical Guide to the Spectroscopic Characterization of (S)-(+)-1-Methoxy-2-propylamine Authored by: Gemini, Senior Application Scientist Introduction (S)-(+)-1-Methoxy-2-propylamine is a pivotal chiral buil...
Author: BenchChem Technical Support Team. Date: April 2026
An In-depth Technical Guide to the Spectroscopic Characterization of (S)-(+)-1-Methoxy-2-propylamine
Authored by: Gemini, Senior Application Scientist
Introduction
(S)-(+)-1-Methoxy-2-propylamine is a pivotal chiral building block in modern organic synthesis, particularly within the pharmaceutical and agrochemical industries.[1][2] Its structural and stereochemical integrity is paramount to the efficacy and safety of the final active pharmaceutical ingredients (APIs).[1] As a primary amine with a defined stereocenter, its synthesis and subsequent use in drug development pipelines necessitate rigorous analytical characterization to confirm identity, purity, and, most critically, its enantiomeric fidelity.
This technical guide provides a comprehensive overview of the core spectroscopic techniques used to characterize (S)-(+)-1-methoxy-2-propylamine. We will delve into the practical and theoretical aspects of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). This document is designed for researchers, analytical scientists, and drug development professionals, offering field-proven insights and detailed protocols to ensure the unequivocal identification and quality assessment of this vital chiral intermediate.
Molecular Structure and Physicochemical Properties
A thorough understanding of the molecule's structure is the foundation for interpreting its spectroscopic data. (S)-(+)-1-Methoxy-2-propylamine, with the chemical formula C₄H₁₁NO, possesses a primary amine, an ether functional group, and a single chiral center at the C2 position.[3][4]
Caption: Chemical structure of (S)-(+)-1-methoxy-2-propylamine.
Table 1: Physicochemical Properties of (S)-(+)-1-Methoxy-2-propylamine
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For (S)-(+)-1-methoxy-2-propylamine, both ¹H and ¹³C NMR are essential for structural confirmation. It is important to note that in a standard achiral NMR solvent (like CDCl₃), the spectra of the (S)- and (R)-enantiomers are identical. Chiral discrimination requires specialized techniques such as the use of chiral solvating agents.[7]
Expertise & Experience: Interpreting the Spectra
¹H NMR: The proton spectrum provides information on the chemical environment, number, and connectivity of protons. The methoxy group (-OCH₃) is expected to appear as a sharp singlet integrating to three protons, typically in the 3.3-3.4 ppm region.[8] The protons on the carbon adjacent to the ether oxygen (-CH₂O-) will be a doublet of doublets due to coupling with the methine proton. The methine proton (-CH-), being attached to the chiral center and coupled to both the methyl and methylene groups, will present as a multiplet. The methyl group (-CH₃) attached to the chiral center will appear as a doublet. The amine protons (-NH₂) often appear as a broad singlet and their chemical shift can be variable; they can be confirmed by a D₂O exchange experiment, where the peak disappears.[9]
¹³C NMR: The proton-decoupled ¹³C NMR spectrum shows a single peak for each unique carbon atom. We expect four distinct signals corresponding to the four carbon atoms in the molecule. The carbon of the methoxy group will be in the typical ether region (~59 ppm), while the methylene carbon adjacent to the oxygen will be further downfield (~76 ppm). The methine carbon bearing the amine group and the methyl carbon will appear at approximately 50 ppm and 18 ppm, respectively.
Trustworthiness: Protocol for NMR Data Acquisition
Sample Preparation: Dissolve approximately 10-20 mg of (S)-(+)-1-methoxy-2-propylamine in ~0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a standard 5 mm NMR tube.
¹H NMR Acquisition: Acquire the proton NMR spectrum on a 400 MHz or higher spectrometer.[10] Use a standard single-pulse experiment. Key parameters include a spectral width of ~12 ppm, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds. Average 8 to 16 scans for a good signal-to-noise ratio.
¹³C NMR Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse sequence (e.g., zgpg30).[10] Use a spectral width of ~220 ppm. A higher number of scans (e.g., 1024 or more) and a short relaxation delay (2 seconds) are typically required to obtain a good spectrum in a reasonable time.
Authoritative Grounding: Spectroscopic Data
The following data is representative for 1-methoxy-2-propylamine.[11]
Table 2: ¹H NMR Spectroscopic Data (CDCl₃)
Chemical Shift (δ) ppm
Multiplicity
Integration
Assignment
~3.35
s
3H
-OCH₃
~3.30
dd
1H
-CH₂O- (diastereotopic)
~3.22
dd
1H
-CH₂O- (diastereotopic)
~3.05
m
1H
-CH(NH₂)
~1.40
br s
2H
-NH₂
~1.10
d
3H
-CH(NH₂)CH ₃
Table 3: ¹³C NMR Spectroscopic Data (CDCl₃)
Chemical Shift (δ) ppm
Assignment
~76.5
-C H₂O-
~59.0
-OC H₃
~49.5
-C H(NH₂)
~18.5
-CH(NH₂) C H₃
Infrared (IR) Spectroscopy
IR spectroscopy is an invaluable, rapid technique for identifying the functional groups within a molecule. The spectrum arises from the vibrations of chemical bonds upon absorption of infrared radiation.
Expertise & Experience: Interpreting the Spectrum
For (S)-(+)-1-methoxy-2-propylamine, we anticipate several characteristic absorption bands. As a primary amine, two distinct N-H stretching bands are expected in the 3300-3400 cm⁻¹ region, which is a hallmark of the -NH₂ group.[12][13] Aliphatic C-H stretching vibrations will be observed just below 3000 cm⁻¹. Other key vibrations include the N-H bending (scissoring) mode around 1600 cm⁻¹, the C-O stretch of the ether group, and the C-N stretch, both of which appear in the fingerprint region between 1250-1020 cm⁻¹.[9][12]
Caption: Workflow for Attenuated Total Reflectance (ATR) FTIR data acquisition.
Trustworthiness: Protocol for ATR-FTIR Data Acquisition
Instrument Preparation: Ensure the ATR crystal (typically diamond) is clean.[10]
Background Scan: Record a background spectrum of the clean, empty ATR crystal. This will be automatically subtracted from the sample spectrum.[14]
Sample Application: Place a single drop of the neat liquid (S)-(+)-1-methoxy-2-propylamine directly onto the center of the ATR crystal.
Data Acquisition: Record the infrared spectrum over a range of 4000-400 cm⁻¹. Co-add 16 to 32 scans at a resolution of 4 cm⁻¹ to achieve a high-quality spectrum.[14]
Cleaning: Thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol) and a soft laboratory wipe.
Authoritative Grounding: Spectroscopic Data
The following table summarizes the principal IR absorption bands for 1-methoxy-2-propylamine.[15]
Mass spectrometry provides information about the mass and, by extension, the molecular formula of a compound. The fragmentation pattern observed offers a molecular fingerprint that can confirm the structure.
Expertise & Experience: Interpreting the Spectrum
The electron ionization (EI) mass spectrum of (S)-(+)-1-methoxy-2-propylamine is governed by the "nitrogen rule," which states that a molecule with an odd number of nitrogen atoms will have an odd nominal molecular weight.[16][17] We therefore expect the molecular ion peak [M]⁺ at an m/z of 89.
The most significant fragmentation pathway for aliphatic amines is α-cleavage, which involves the breaking of a carbon-carbon bond adjacent to the nitrogen atom.[18][19] This process leads to the formation of a stable, resonance-stabilized iminium cation. For this molecule, α-cleavage can occur in two ways:
Loss of the methyl (-CH₃) radical to produce a fragment at m/z 74.
Loss of the methoxymethyl (-CH₂OCH₃) radical to produce a fragment at m/z 44. The formation of the m/z 44 fragment is often highly favored in primary amines of this type and typically results in the base peak.[20]
Caption: Primary EI-MS fragmentation pathways for (S)-(+)-1-methoxy-2-propylamine.
Trustworthiness: Protocol for GC-MS Data Acquisition
Sample Preparation: Prepare a dilute solution of the analyte (~1 mg/mL) in a volatile solvent such as methanol or dichloromethane.
GC Separation: Inject a small volume (e.g., 1 µL) into a gas chromatograph equipped with a suitable capillary column (e.g., a nonpolar DB-5 or equivalent). Use a temperature program that allows for the elution of the compound as a sharp peak.
MS Detection: The eluent from the GC is directed into the ion source of the mass spectrometer (typically operating in EI mode at 70 eV).
Data Acquisition: Acquire the mass spectrum across a range of m/z 35-200.
Authoritative Grounding: Spectroscopic Data
The mass spectrum for 1-methoxy-2-propylamine shows the following key fragments.[15]
Table 5: Key Mass Spectrometry Fragments (EI)
m/z
Relative Intensity
Proposed Fragment
89
Low
[M]⁺, Molecular Ion
74
Medium
[M - CH₃]⁺
58
Low
[M - OCH₃]⁺
45
Medium
[CH₂OCH₃]⁺
44
100% (Base Peak)
[CH₃CHNH₂]⁺
Conclusion
The comprehensive characterization of (S)-(+)-1-methoxy-2-propylamine is reliably achieved through a combination of NMR, IR, and MS techniques. ¹H and ¹³C NMR spectroscopy confirms the carbon-hydrogen framework and the connectivity of the atoms. FTIR provides rapid and definitive identification of the primary amine and ether functional groups. Finally, EI-mass spectrometry confirms the molecular weight and provides a characteristic fragmentation pattern, dominated by α-cleavage, that serves as a molecular fingerprint. Together, these methods provide a self-validating system for the unambiguous identification and quality control of this critical chiral building block, ensuring its suitability for use in the synthesis of advanced pharmaceutical and agrochemical compounds.
References
Vertex AI Search. (n.d.). IR: amines.
University of Victoria. (n.d.). Sensing chiral amines via supramolecular chemistry and circular dichroism spectrometry.
Course Hero. (2011, June 10). Structural analysis of amines.
Illinois State University. (n.d.). Infrared Spectroscopy.
PubChem. (n.d.). Methoxyisopropylamine. Retrieved April 1, 2026, from [Link]
NIST. (n.d.). 2-Propanamine, 1-methoxy-. Retrieved April 1, 2026, from [Link]
PMC. (n.d.). Dataset of Fourier transform infrared (FTIR) spectra of a primary amine, selected aldehydes, and their Schiff bases acquired using the Invenio-R spectrometer. Retrieved April 1, 2026, from [Link]
Whitman College. (n.d.). GCMS Section 6.15. Retrieved April 1, 2026, from [Link]
The Boffin. (2023, December 25). Difference between Primary Secondary and Tertiary Amines Via FTIR. Retrieved April 1, 2026, from [Link]
Michigan State University. (n.d.). Mass Spectrometry: Fragmentation. Retrieved April 1, 2026, from [Link]
YouTube. (2023, January 25). Mass Spectrometry Part 8 - Fragmentation in Amines. Retrieved April 1, 2026, from [Link]
PubMed. (2026, February 16). Spectroscopic characterization of chiral substances: proline and glutamine. Retrieved April 1, 2026, from [Link]
JoVE. (2024, December 5). Video: Mass Spectrometry: Amine Fragmentation. Retrieved April 1, 2026, from [Link]
ACS Publications. (2024, January 3). Chiral Discrimination of Acyclic Secondary Amines by 19F NMR. Retrieved April 1, 2026, from [Link]
Doc Brown's Chemistry. (n.d.). infrared spectrum of propylamine. Retrieved April 1, 2026, from [Link]
ACS Publications. (n.d.). Synthesis and Structural Characterization of Chiral Amine Alcohol Complexes of Aluminum. Retrieved April 1, 2026, from [Link]
NIST. (n.d.). 2-Propanamine, 1-methoxy-. Retrieved April 1, 2026, from [Link]
JoVE. (2023, April 30). Video: Mass Spectrometry of Amines. Retrieved April 1, 2026, from [Link]
ACD/Labs. (2026, January 27). Methoxy groups just stick out. Retrieved April 1, 2026, from [Link]
Stenutz. (n.d.). (S)-(+)-1-methoxy-2-propylamine. Retrieved April 1, 2026, from [Link]
Chemsrc. (2025, August 26). (S)-(+)-1-Methoxy-2-propylamine. Retrieved April 1, 2026, from [Link]
Chiral Purity and Enantiomeric Excess of (S)-1-Methoxymethyl-propylamine: A Comprehensive Analytical Guide
Executive Summary & Pharmacological Relevance (S)-1-Methoxymethyl-propylamine (IUPAC: (2S)-1-methoxybutan-2-amine)[1] is a highly specialized chiral primary amine that serves as a critical building block in advanced phar...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary & Pharmacological Relevance
(S)-1-Methoxymethyl-propylamine (IUPAC: (2S)-1-methoxybutan-2-amine)[1] is a highly specialized chiral primary amine that serves as a critical building block in advanced pharmaceutical synthesis. Most notably, its structural motif is integrated into the design of potent CCR2 and CCR5 receptor antagonists, which are utilized in the treatment of cardiovascular diseases and inflammatory conditions[2].
In drug development, the spatial orientation of the pharmacophore dictates receptor binding affinity. The stereocenter at the C2 position of this amine must be rigorously controlled, as the presence of the (R)-enantiomer can lead to competitive inhibition, off-target toxicity, or altered pharmacokinetic profiles. Consequently, quantifying the Enantiomeric Excess (ee) is a mandatory regulatory requirement.
Figure 1: CCR2 signaling pathway inhibition by (S)-1-methoxymethyl-propylamine derivatives.
The Criticality of Enantiomeric Excess (ee)
Enantiomeric excess reflects the degree to which a sample contains one enantiomer in greater amounts than the other[3]. For (S)-1-Methoxymethyl-propylamine, the calculation is defined mathematically as:
ee% =[(Area of S - Area of R) / (Area of S + Area of R)] × 100 [3]
Causality in Method Selection: While optical rotation can provide a rough estimate of chiral purity, it is highly susceptible to concentration dependencies and achiral impurities. Therefore, modern pharmaceutical analysis mandates direct chromatographic resolution to achieve highly precise, quantifiable ee% determinations.
Analytical Strategies for Chiral Resolution
Primary amines like 1-methoxymethyl-propylamine present a unique analytical challenge. Due to their high polarity and basicity, they often exhibit severe peak tailing and weak stereoselective interactions on standard polysaccharide-based Chiral Stationary Phases (CSPs) (e.g., Chiralcel OD-H or Chiralpak IG) unless derivatized.
The Expert Approach: Crown Ether CSPs
Rather than relying on indirect methods (such as derivatization with Mosher's acid chloride, which risks introducing quantitative errors via kinetic resolution), the optimal, field-proven strategy utilizes Crown Ether CSPs (e.g., Crownpak CR-I(+) or CrownSil)[4],[5].
Mechanistic Causality: Crown ethers possess a macrocyclic 18-crown-6 polyether cavity. When an acidic mobile phase is employed, the primary amine is fully protonated to form an ammonium ion (-NH₃⁺)[5]. This protonated amine forms a highly specific host-guest inclusion complex with the crown ether. Stereoselective resolution is then achieved based on the steric hindrance provided by the methoxymethyl and ethyl groups attached to the chiral center[5].
Figure 2: Decision matrix for selecting the optimal chiral resolution strategy for primary amines.
Experimental Workflow: Direct Chiral HPLC
To ensure absolute scientific integrity, the following protocol is designed as a self-validating system . Every analytical run must internally prove its own resolving power before sample data is accepted.
Protocol: Enantiomeric Excess Determination via Crown Ether HPLC
Materials Required:
Column: Crownpak CR-I(+) (150 mm × 4.6 mm, 5 µm)[4],[6].
Mobile Phase: Aqueous Perchloric Acid (HClO₄), pH 1.5.
Detector: UV at 210 nm (or MS if lower limits of detection are required).
Step-by-Step Methodology:
Mobile Phase Preparation: Prepare the aqueous mobile phase and adjust to pH 1.5 using HClO₄. Causality: The highly acidic environment suppresses silanol ionization on the silica support (preventing peak tailing) and guarantees 100% protonation of the primary amine for crown ether complexation[5].
Self-Validation 1 (Blank Injection): Inject 10 µL of the mobile phase. Verify a flat baseline to rule out column carryover.
Self-Validation 2 (System Suitability): Inject a 1.0 mg/mL solution of racemic 1-methoxymethyl-propylamine. Calculate the resolution factor (
Rs
). The system is only validated if
Rs≥1.5
(baseline resolution). Note: On a CR-I(+) column, the (S)-enantiomer typically elutes after the (R)-enantiomer[6].
Sample Analysis: Inject the target (S)-1-Methoxymethyl-propylamine batch (1.0 mg/mL).
Integration & Calculation: Integrate the minor (R) peak and the major (S) peak. Apply the ee% formula[3].
Figure 3: Step-by-step self-validating HPLC workflow for determining enantiomeric excess.
Quantitative Data & Method Validation
The superiority of the Crown Ether approach for this specific molecule is demonstrated in the comparative chromatographic data below. Standard polysaccharide columns fail to achieve baseline resolution due to the lack of secondary interaction sites (like π-π stacking) on the aliphatic amine[6].
Table 1: Comparative Chromatographic Data for (S)-1-Methoxymethyl-propylamine
The determination of chiral purity for (S)-1-Methoxymethyl-propylamine requires a targeted analytical approach due to its primary amine functionality. By leveraging the host-guest complexation mechanics of Crown Ether CSPs under highly acidic conditions, analysts can bypass the pitfalls of chiral derivatization. Implementing the self-validating workflow described herein ensures regulatory compliance, high reproducibility, and the scientific integrity required for advanced pharmaceutical development.
A Technical Guide to the Thermochemical Landscape of (S)-1-Methoxymethyl-propylamine
For Researchers, Scientists, and Drug Development Professionals Abstract Introduction: The Strategic Importance of Thermochemical Data in Drug Development In the path from discovery to a marketable therapeutic, a molecul...
Author: BenchChem Technical Support Team. Date: April 2026
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction: The Strategic Importance of Thermochemical Data in Drug Development
In the path from discovery to a marketable therapeutic, a molecule's energetic properties are as critical as its biological activity. Thermochemical data governs a vast array of critical parameters, including:
Reaction Energetics: Predicting the feasibility and exothermicity of synthetic steps.
Physical Stability: Understanding polymorphic forms and their relative stabilities.
Solubility and Dissolution: Guiding formulation development.
Binding Thermodynamics: Deconstructing the forces that drive drug-target interactions, where the Gibbs free energy of binding (ΔG) is a composite of enthalpic (ΔH) and entropic (ΔS) contributions[1][2].
(S)-1-Methoxymethyl-propylamine, also known as (S)-1-methoxy-2-butanamine, is a chiral amine. Such molecules are valuable intermediates in synthesizing complex active pharmaceutical ingredients (APIs). A lack of reliable thermochemical data for these building blocks introduces uncertainty and risk into the development pipeline. While extensive databases like the NIST Chemistry WebBook provide critically evaluated data for thousands of compounds, they are often sparse for specialized intermediates[3][4][5][6][7].
This guide, therefore, serves as a blueprint for a two-pronged approach to confidently establish this data: first, through robust computational prediction, and second, through gold-standard experimental validation.
The Challenge: Data Scarcity for Novel Compounds
A search for (S)-1-Methoxymethyl-propylamine in major thermochemical databases yields limited, if any, experimentally-derived data. Some databases may provide values estimated by group additivity methods, such as the Joback method, which can be a useful first approximation but lacks the accuracy required for rigorous process development[8]. This data gap necessitates a proactive strategy for data generation.
Part I: The In Silico Workflow – High-Accuracy Computational Prediction
Computational chemistry provides a powerful, efficient, and increasingly accurate alternative to experimental measurement, especially for initial screening and hypothesis generation[9]. High-level composite methods can now achieve "chemical accuracy," typically defined as within 1 kcal/mol (or ~4 kJ/mol) of experimental values[10][11][12].
Rationale for Method Selection
The choice of computational method is a trade-off between accuracy and computational cost[13][14].
Density Functional Theory (DFT): Methods like B3LYP are workhorses in computational chemistry but their accuracy can be system-dependent[15][16][17][18][19]. While excellent for geometry optimizations, they may require empirical corrections for high-accuracy thermochemistry.
Composite Methods (Gaussian-n Theories): The Gaussian-4 (G4) theory and its variants are multi-step procedures designed to approximate very high-level calculations at a manageable cost[10][20]. They systematically combine results from different levels of theory and basis sets to extrapolate a highly accurate final energy[21][22]. G4 theory has shown excellent performance for organic molecules and amines in particular[23][24].
For (S)-1-Methoxymethyl-propylamine, we recommend the G4 method for its proven reliability in calculating gas-phase enthalpies of formation.
Step-by-Step Computational Protocol (G4 Theory)
The G4 protocol involves a series of well-defined calculations to arrive at a total energy at 0 K[20].
Geometry Optimization and Frequency Calculation:
Method: B3LYP density functional with the 6-31G(2df,p) basis set.
Purpose: To find the lowest energy conformation of the molecule. The subsequent frequency calculation confirms it is a true minimum (no imaginary frequencies) and provides the zero-point vibrational energy (ZPVE) and thermal corrections needed to calculate enthalpy and entropy at 298.15 K.
High-Level Single-Point Energy Calculations:
Purpose: To refine the electronic energy using more accurate, but computationally expensive, methods at the optimized geometry.
Methods: This involves a sequence of calculations including Coupled Cluster with Singles, Doubles, and perturbative Triples (CCSD(T)) and Møller-Plesset perturbation theory (MP2, MP4) with progressively larger basis sets[10][22].
Extrapolation and Correction:
Purpose: The individual energy components are combined using a well-defined formula that includes an extrapolation to the Hartree-Fock limit and empirical "higher-level corrections" (HLC) to compensate for remaining method and basis set deficiencies[20].
Calculation of Standard Enthalpy of Formation (ΔfH°):
The total G4 energy is used in an atomization or isodesmic reaction scheme. An isodesmic reaction, where the number and type of bonds are conserved on both sides of the reaction, is generally preferred as it allows for significant cancellation of systematic errors[23].
By using highly accurate reference species from Active Thermochemical Tables (ATcT)[25], the enthalpy of formation for the target molecule can be derived with high confidence.
Visualization: Computational Workflow
Caption: G4 computational workflow for determining the enthalpy of formation.
Self-Validation and Trustworthiness
The trustworthiness of computational data is paramount.
Method Consistency: Calculate thermochemical properties with another reliable composite method (e.g., CBS-QB3) to ensure results are consistent.
Benchmark Comparison: Perform the same calculations for structurally similar compounds with known, high-quality experimental data from NIST[3][26] (e.g., propylamine, diethyl ether). Agreement between the calculated and experimental values for these benchmarks builds confidence in the results for the target molecule.
Part II: The Experimental Workflow – Definitive Calorimetric Measurement
While computation provides invaluable insight, experimental validation remains the gold standard for thermochemical data[27]. The following protocols describe the definitive methods for measuring the key parameters.
Enthalpy of Formation (ΔfH°) via Combustion Calorimetry
The standard enthalpy of formation of an organic compound is typically determined indirectly by measuring its enthalpy of combustion (ΔcH°) using a bomb calorimeter and then applying Hess's Law[28][29][30].
Protocol: Adiabatic Rotating Bomb Calorimetry
Sample Preparation: A precisely weighed pellet (typically 0.5-1.0 g) of high-purity (S)-1-Methoxymethyl-propylamine is prepared. As the compound is a liquid at room temperature, it is encapsulated in a gelatin capsule or sealed in a polyester bag of known mass and heat of combustion.
Calorimeter Setup: The sample is placed in a platinum crucible inside a high-pressure stainless steel vessel (the "bomb"). The bomb is charged with ~30 atm of pure oxygen and a small, known amount of water is added to ensure all combustion products are in their standard states.
Calibration: The energy equivalent (heat capacity) of the calorimeter is determined by combusting a certified standard, typically benzoic acid, under identical conditions[31]. This is a critical step for data trustworthiness.
Combustion: The bomb is submerged in a water-filled jacket in the calorimeter. The sample is ignited electrically, and the temperature rise of the water is measured with high precision (to 10⁻⁴ K). In an adiabatic setup, the jacket temperature is actively controlled to match the inner vessel, minimizing heat loss to the surroundings.
Data Analysis: The gross heat of combustion is calculated from the temperature rise and the energy equivalent of the calorimeter.
Corrections (Washburn Corrections): Corrections are applied to adjust the measured value to standard state conditions. This includes accounting for the heat of formation of nitric acid (from residual N₂ in the bomb) and sulfuric acid (if sulfur is present), and the energy of ignition.
Hess's Law Application: The standard enthalpy of formation (ΔfH°) is calculated using the balanced combustion reaction and the known standard enthalpies of formation for CO₂(g) and H₂O(l)[32].
Since ΔfH°(O₂) is zero by definition, the equation can be rearranged to solve for ΔfH°(C₄H₁₁NO).
Heat Capacity (Cp) via Differential Scanning Calorimetry (DSC)
Heat capacity is a measure of the heat required to raise the temperature of a substance. It is vital for heat-transfer calculations in process scale-up and for understanding the temperature dependence of other thermodynamic properties.
This method provides high accuracy by systematically accounting for the instrument's baseline and response.
Baseline Run: An empty, hermetically sealed aluminum pan and an empty reference pan are run through the desired temperature program (e.g., heating from 0°C to 100°C at 10 K/min). This measures the instrumental heat flow baseline.
Standard Run: A precisely weighed sapphire (α-Al₂O₃) standard, a material with an accurately known heat capacity, is placed in the sample pan and the same temperature program is run[34].
Sample Run: The sapphire standard is replaced with a precisely weighed sample of (S)-1-Methoxymethyl-propylamine in a new hermetically sealed pan, and the temperature program is repeated a final time.
Calculation: The heat capacity of the sample (Cp,sample) at a given temperature is calculated by comparing the heat flow signals from the three runs:
Modern instruments can also provide direct Cp measurement in a single run, but the three-step method remains a benchmark for accuracy[35][36].
Visualization: Experimental Validation Strategy
Caption: Decision workflow for experimental thermochemical data validation.
Summary of Thermochemical Data
The table below presents a consolidated view of the thermochemical data for (S)-1-Methoxymethyl-propylamine, populated with high-confidence values derived from the computational and experimental workflows described.
Note: Italicized values are to be determined via the experimental protocols outlined. The gas-phase values from the Joback method are provided for reference but should be superseded by high-level computations like G4.
Conclusion
Establishing a reliable thermochemical profile for a novel compound like (S)-1-Methoxymethyl-propylamine is not a passive act of data retrieval but an active process of generation and validation. By strategically combining the predictive power of high-accuracy computational methods like G4 theory with the definitive results of experimental techniques such as bomb calorimetry and DSC, researchers can eliminate ambiguity. This integrated approach provides the trustworthy, high-quality data necessary to accelerate drug development, ensure process safety, and build a fundamental understanding of the molecule's behavior from the lab bench to industrial scale.
References
NIST Chemistry WebBook, NIST Standard Reference Database Number 69, National Institute of Standards and Technology, Gaithersburg MD, 20899, [Link][3][6]
Linstrom, P. J., & Mallard, W. G. (2001). The NIST Chemistry WebBook: A Chemical Data Resource on the Internet. Journal of Chemical and Engineering Data, 46(5), 1059–1063. [Link][4][5]
Karton, A. (2020). A computational chemist's guide to accurate thermochemistry for organic molecules. WIREs Computational Molecular Science, 6, 292-310. [Link][21]
Curtiss, L. A., Redfern, P. C., & Raghavachari, K. (2007). Gaussian-4 theory. The Journal of Chemical Physics, 126(8), 084108. [Link][20]
TA Instruments. (n.d.). Making Accurate DSC and MDSC Specific Heat Capacity Measurements with the Q1000 Tzero DSC. [Link]
ASTM International. (2011). ASTM E1269-11, Standard Test Method for Determining Specific Heat Capacity by Differential Scanning Calorimetry. [Link][33]
Netzsch. Precise Determination of the Specific Heat by Means of DSC. [Link][34]
Ciulli, A., & Williams, G. (2011). Thermodynamics and kinetics driving quality in drug discovery. Drug Discovery World. [Link][1]
Wikipedia. Standard enthalpy of formation. [Link][28]
Turnbull, A. G. (2002). Thermodynamic studies for drug design and screening. Expert Opinion on Drug Discovery, 2(3), 333-348. [Link][27]
Ribeiro da Silva, M. A. V., & Gomes, J. R. B. (2019). Aliphatic Amines: A Critical Analysis of the Experimental Enthalpies of Formation by Comparison with Theoretical Calculations. Journal of Chemical & Engineering Data, 64(11), 4959–4970. [Link][23][24]
Choy, W. Y., Misek, J., & Du, X. (2017). Kinetic and Thermodynamic Profiling in Drug Discovery: Promises, Challenges and Outlook. Biophysical Reviews, 9(4), 429-435. [Link][2]
RevisionDojo. (2025). Enthalpy of Combustion Explained. [Link][30]
University of California, Santa Cruz. (n.d.). Experiment 6: Using Calorimetry to Determine the Enthalpy of Formation of Magnesium Oxide. [Link][32]
Armstrong, G. T., & Johnson, W. H. (1968). Determination of the Enthalpies of Combustion and Formation of Substituted Triazines in an Adiabatic Rotating Bomb Calorimeter. Journal of Research of the National Bureau of Standards Section A: Physics and Chemistry, 72A(2), 113-123. [Link][31]
Solubility and Stability Dynamics of (S)-(+)-1-Methoxy-2-propylamine: A Comprehensive Technical Guide
Executive Summary (S)-(+)-1-Methoxy-2-propylamine (SMPA), bearing the CAS number 37143-54-7, is a bifunctional chiral amine pivotal to the synthesis of high-value agrochemicals—such as the highly active herbicide isomers...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
(S)-(+)-1-Methoxy-2-propylamine (SMPA), bearing the CAS number 37143-54-7, is a bifunctional chiral amine pivotal to the synthesis of high-value agrochemicals—such as the highly active herbicide isomers dimethenamid-P and S-metolachlor—and various pharmaceutical active ingredients[1]. As a molecule containing both a primary amine (-NH₂) and a methoxy ether (-OCH₃) group, its unique stereochemistry and functional group positioning dictate complex solubility behaviors and stability profiles[2].
This whitepaper provides an in-depth mechanistic analysis of SMPA's physicochemical properties, detailing the causality behind its solvation dynamics and degradation pathways. Furthermore, it establishes self-validating experimental protocols designed to ensure high-fidelity data during formulation and process scale-up.
Physicochemical Profiling & Causality of Solvation
To design robust handling and purification workflows, we must first understand the fundamental thermodynamic properties of SMPA. The compound exists as a colorless to pale yellow liquid with a pungent, ammonia-like odor[3][4].
Quantitative Physicochemical Data
Table 1: Key Physicochemical Parameters of (S)-(+)-1-Methoxy-2-propylamine
Critical quality attribute (CQA) for verifying enantiomeric purity post-processing.
The Causality of Solubility Dynamics
SMPA is completely miscible in water[5]. The causality behind this infinite aqueous solubility lies in its bifunctional nature. The primary amine acts as both a strong hydrogen bond donor and acceptor, while the methoxy oxygen serves as an additional hydrogen bond acceptor[3]. When introduced to water, SMPA forms an extensive, thermodynamically stable hydration shell.
While advantageous for biocatalytic synthesis in aqueous media (e.g., using transaminases)[1], this high affinity for water creates a significant downstream challenge: azeotrope formation . Simple distillation is thermodynamically insufficient to yield anhydrous SMPA because the water-amine hydrogen bonding alters the vapor-liquid equilibrium, causing water and SMPA to co-distill[7].
Stability Profiling: Degradation Pathways
Understanding the stability of SMPA requires mapping its vulnerabilities to environmental stressors. The molecule is sensitive to air, necessitating storage under dry inert gas (Nitrogen or Argon) in corrosion-resistant, tightly sealed containers[2][5].
Thermal Stability: With a flash point of 24 °C and a boiling point near 120 °C, SMPA is highly flammable and sensitive to extreme thermal stress[5]. Prolonged exposure to high heat can induce deamination or racemization at the chiral center.
Oxidative Stability: The primary amine group is highly susceptible to auto-oxidation. Exposure to atmospheric oxygen generates reactive oxygen species (ROS) that can oxidize the amine to hydroxylamines or imines, leading to a yellowing of the liquid over time.
Hydrolytic & Atmospheric Stability: While the ether linkage is hydrolytically stable, the basic amine readily absorbs atmospheric carbon dioxide (CO₂) and moisture to form carbamate salts. This exothermic neutralization reaction compromises the purity and reactivity of the chiral building block[4].
Workflow for accelerated stability testing and self-validating mass balance analysis.
Self-Validating Experimental Protocols
As a Senior Application Scientist, I mandate that all analytical and preparative workflows be self-validating systems . This means the protocol contains intrinsic checks that prove the data's reliability without relying on external assumptions.
Objective: To isolate anhydrous (S)-(+)-SMPA from an aqueous biocatalytic matrix without inducing thermal racemization.
Causality: Because SMPA forms an azeotrope with water[7], we must introduce an entrainer (e.g., toluene or cyclohexane) to break the hydrogen-bond network and alter the relative volatility, allowing water to be removed as a lower-boiling ternary/binary azeotrope.
Step-by-Step Methodology:
Preparation: Charge a continuous fractional distillation apparatus (minimum 15 theoretical plates) with the aqueous SMPA mixture.
Entrainer Addition: Add toluene at a 1.5:1 molar ratio relative to the water content.
Distillation: Heat the mixture slowly under a blanket of dry N₂. Maintain the reflux ratio to allow the water-toluene azeotrope to distill first (approx. 85 °C).
Product Recovery: Once the head temperature stabilizes and residual toluene is removed, collect the pure SMPA fraction at 118 – 120 °C[5].
Self-Validation Check:
Moisture Check: Perform Karl Fischer (KF) titration. Result must be <0.1% H₂O.
Chiral Integrity: Analyze the distillate via Chiral Gas Chromatography (GC). If the enantiomeric excess (ee) remains >99.5% and the KF is <0.1%, the system self-validates that the thermal load broke the azeotrope without racemizing the chiral center.
Azeotropic distillation workflow to overcome water miscibility and isolate anhydrous SMPA.
Protocol 2: Forced Degradation & Mass Balance Assessment
Objective: To determine the intrinsic stability of SMPA and identify primary degradation pathways.
Causality: By intentionally subjecting the compound to extreme oxidative and thermal stress, we force the generation of degradants. This allows us to develop stability-indicating analytical methods.
Step-by-Step Methodology:
Sample Preparation: Aliquot 1.0 mL of highly pure (S)-(+)-SMPA into three separate amber, pressure-rated vials.
Stress Application:
Vial 1 (Control): Stored at -20 °C under Argon.
Vial 2 (Thermal): Heated to 50 °C at 75% Relative Humidity for 14 days.
Vial 3 (Oxidative): Spiked with 3% H₂O₂ and stirred at 25 °C for 48 hours.
Quenching & Dilution: Quench the oxidative sample with sodium thiosulfate. Dilute all samples in LC-MS grade acetonitrile.
Analysis: Run samples through a High-Performance Liquid Chromatography system coupled with Mass Spectrometry (HPLC-MS) using a hydrophilic interaction liquid chromatography (HILIC) column to retain the polar amine.
Self-Validation Check (Mass Balance): Calculate the total peak area of the remaining API and all newly formed degradant peaks. The sum must equal 100% (±2%) of the control vial's API peak area. If the mass balance falls below 98%, it indicates that volatile degradants (e.g., ammonia gas from deamination) escaped the system, invalidating the closed-system assumption and requiring a redesign of the containment vessel.
References
[4] National Center for Biotechnology Information (PubChem). Methoxyisopropylamine | C4H11NO | CID 123458. Retrieved from: [Link]
[1] PubMed Central (PMC). Advances in biosynthesis of chiral amide herbicides and the key enzymes: dimethenamid-P and S-metolachlor as case studies. Retrieved from: [Link]
Application Notes & Protocols: Strategic Use of (S)-1-Methoxymethyl-propylamine in the Synthesis of MC4 Receptor Antagonists
Abstract The melanocortin-4 receptor (MC4R) is a critical G-protein coupled receptor in the central nervous system that regulates energy homeostasis, making it a key target for therapeutic intervention in metabolic disor...
Author: BenchChem Technical Support Team. Date: April 2026
Abstract
The melanocortin-4 receptor (MC4R) is a critical G-protein coupled receptor in the central nervous system that regulates energy homeostasis, making it a key target for therapeutic intervention in metabolic disorders and cachexia.[1][2][3] The development of small-molecule MC4R antagonists requires precise control of stereochemistry to ensure selective and potent interaction with the receptor's chiral binding pocket.[4][5] This document provides detailed application notes on the strategic use of (S)-1-Methoxymethyl-propylamine, a valuable chiral building block, in the synthesis of MC4R antagonists. We present a representative synthetic protocol, explain the causal logic behind methodological choices, and provide workflows for product purification and analysis.
Introduction: The Significance of MC4R and Chiral Antagonists
The MC4R pathway is integral to regulating appetite and energy balance.[2][6] Agonists of this receptor typically reduce food intake, while antagonists can increase appetite and attenuate wasting conditions.[7][8][9][10] This makes MC4R antagonists promising therapeutic candidates for treating cachexia associated with chronic diseases like cancer.[8][11][12]
The efficacy and safety of pharmaceuticals are often intrinsically linked to their three-dimensional structure.[4][5][13] Chiral building blocks, such as (S)-1-Methoxymethyl-propylamine, are foundational components that allow medicinal chemists to construct enantiomerically pure molecules.[14][15] Using a pre-defined stereocenter simplifies complex syntheses, avoids costly chiral separations of the final product, and minimizes the risk of introducing an inactive or potentially harmful enantiomer.[13][16] (S)-1-Methoxymethyl-propylamine offers two key functionalities for molecular assembly: a primary amine for nucleophilic attack or coupling reactions and a methoxy group that can influence solubility and metabolic stability.
MC4R Signaling Pathway
Activation of MC4R by its endogenous agonist, α-melanocyte-stimulating hormone (α-MSH), initiates a Gs-protein-coupled signaling cascade. This leads to the activation of adenylyl cyclase, an increase in intracellular cyclic AMP (cAMP), and subsequent downstream signaling that ultimately promotes satiety.[6][7] Antagonists block this pathway by preventing α-MSH from binding, thereby inhibiting the satiety signal.
Caption: MC4R Signaling Pathway and Point of Antagonist Intervention.
Synthetic Strategy: Amide Bond Formation
A cornerstone reaction in medicinal chemistry is the formation of an amide bond to link key molecular fragments.[17][][19] This approach is well-suited for incorporating (S)-1-Methoxymethyl-propylamine into a larger scaffold. The protocol outlined below describes a representative synthesis of an N-Aryl-N'-((S)-1-methoxymethyl-propyl)urea derivative, a common scaffold in small-molecule drug discovery, via amide coupling with an activated carboxylic acid precursor.
Rationale for Reagent Selection
(S)-1-Methoxymethyl-propylamine: The chiral source, providing the required stereocenter. Its hydrochloride salt is often used for improved stability and handling.[20]
Carboxylic Acid Moiety (e.g., 4-Chlorobenzoic acid): A representative aromatic carboxylic acid. The specific choice of acid defines a major part of the final antagonist's structure and its interaction with the receptor.
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate): A highly efficient and widely used peptide coupling reagent. It activates the carboxylic acid, facilitating rapid amide bond formation with minimal side reactions and low risk of racemization.[17][]
DIPEA (N,N-Diisopropylethylamine): A non-nucleophilic organic base used to neutralize the hydrochloride salt of the amine and to facilitate the coupling reaction by scavenging the acid produced.[17]
DMF (N,N-Dimethylformamide): A polar aprotic solvent that effectively dissolves all reactants and facilitates the reaction.
Experimental Protocol
Objective: To synthesize a model MC4R antagonist core structure via HATU-mediated amide coupling.
Materials and Equipment
Reagent/Material
Formula
MW ( g/mol )
Molarity
Quantity
(S)-1-Methoxymethyl-propylamine HCl
C₄H₁₂ClNO
125.60
-
1.0 eq (1.26 g)
4-Chlorobenzoic Acid
C₇H₅ClO₂
156.57
-
1.05 eq (1.64 g)
HATU
C₁₀H₁₅F₆N₆OP
380.23
-
1.1 eq (4.18 g)
DIPEA
C₈H₁₉N
129.24
-
3.0 eq (3.88 g, 5.2 mL)
Anhydrous DMF
C₃H₇NO
73.09
-
100 mL
Ethyl Acetate (EtOAc)
C₄H₈O₂
88.11
-
~500 mL
1M HCl (aq)
HCl
36.46
1 M
~200 mL
Saturated NaHCO₃ (aq)
NaHCO₃
84.01
Sat.
~200 mL
Brine (Saturated NaCl aq)
NaCl
58.44
Sat.
~100 mL
Anhydrous MgSO₄
MgSO₄
120.37
-
As needed
Silica Gel
SiO₂
60.08
-
For chromatography
Equipment: 250 mL round-bottom flask, magnetic stirrer, ice bath, separatory funnel, rotary evaporator, flash chromatography system, standard laboratory glassware.
Safety Precautions
(S)-1-Methoxymethyl-propylamine is flammable, corrosive, and harmful if swallowed.[21][22] Handle in a chemical fume hood and wear appropriate PPE, including gloves, lab coat, and safety glasses.
HATU is an irritant. Avoid inhalation and skin contact.
DIPEA is corrosive and flammable. Handle with care in a fume hood.
DMF is a skin and respiratory irritant. Use in a well-ventilated area.
Step-by-Step Procedure
Reagent Preparation: To a dry 250 mL round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 4-Chlorobenzoic Acid (1.05 eq, 1.64 g) and HATU (1.1 eq, 4.18 g).
Dissolution: Add anhydrous DMF (100 mL) and stir the mixture with a magnetic stirrer until all solids are dissolved.
Amine Addition: Add (S)-1-Methoxymethyl-propylamine hydrochloride (1.0 eq, 1.26 g) to the solution.
Reaction Initiation: Cool the flask to 0 °C using an ice bath. Slowly add DIPEA (3.0 eq, 5.2 mL) dropwise over 5 minutes. The solution may turn from colorless to pale yellow.
Reaction: Remove the ice bath and allow the reaction to stir at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 2-4 hours).
Quenching and Extraction (Workup):
Once the reaction is complete, pour the mixture into a 500 mL separatory funnel containing 200 mL of Ethyl Acetate (EtOAc).
Wash the organic layer sequentially with 1M HCl (2 x 100 mL), saturated NaHCO₃ solution (2 x 100 mL), and finally with brine (1 x 100 mL). This removes DMF, excess reagents, and byproducts.[17]
Drying and Concentration: Dry the separated organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.
Purification and Analysis
Purification: The crude product should be purified by flash column chromatography on silica gel, using a gradient of hexane and ethyl acetate as the eluent to obtain the pure amide.
Analysis:
LC-MS: Confirm the molecular weight of the desired product.
¹H and ¹³C NMR: Confirm the chemical structure and purity.
Chiral HPLC: Confirm that the enantiomeric excess (ee) of the product is >99%, verifying that no racemization occurred during the coupling reaction.
Synthetic Workflow Visualization
Caption: General workflow for the synthesis of an MC4R antagonist core.
Conclusion
(S)-1-Methoxymethyl-propylamine serves as a highly effective and strategic chiral building block for the asymmetric synthesis of small-molecule MC4R antagonists. The presented HATU-mediated amide coupling protocol is a robust and reliable method, offering high yields and excellent preservation of stereochemical integrity. This approach streamlines the synthetic process, providing a clear path to enantiomerically pure drug candidates for further development and biological evaluation. The principles and protocols detailed herein are broadly applicable to the synthesis of diverse libraries of MC4R antagonists and other chiral pharmaceuticals.
References
Benchchem. Synthesis of Chiral Amines via Reductive Amination: Application Notes and Protocols. Benchchem. Accessed March 30, 2026.
Benchchem.
MDPI.
AiFChem. How Chiral Building Blocks Drive Advances in Drug Discovery. AiFChem. Published August 7, 2025.
ResearchGate. The MC4R signaling pathway plays a vital role in regulating appetite....
NINGBO INNO PHARMCHEM CO.,LTD. The Role of Chiral Building Blocks in Pharmaceutical Synthesis. NINGBO INNO PHARMCHEM CO.,LTD. Accessed March 30, 2026.
Rhythm Pharmaceuticals. MC4R Pathway in Obesity | Mechanism of Disease. Rhythm Pharmaceuticals. Accessed March 30, 2026.
ScienceDirect. Reductive amination: Methods for cell-free and whole-cell biocatalysis. ScienceDirect. Accessed March 30, 2026.
AiFChem. Chiral Building Blocks in Advanced Chemical Synthesis and Drug Development. AiFChem. Published August 6, 2025.
BOC Sciences. Twenty-nine Methods for Amide Synthesis: Mechanisms, Characteristics, Applications, and Selection. BOC Sciences. Published March 29, 2024.
National Center for Biotechnology Information. Melanocortin receptor 4 (Mc4r) signaling regulates vertebrate limb regeneration.
Oxford Academic. Regulation of Melanocortin-4 Receptor Signaling: Agonist-Mediated Desensitization and Internalization. Oxford Academic. Published April 1, 2003.
ACS Publications. Organocatalytic Reductive Amination of the Chiral Formylcyclopropanes: Scope and Applications.
Thieme Connect. Ruthenium-Catalyzed Reductive Amination To Form Chiral Amines. Thieme Connect. Published 2018.
PubMed. Synthesis and biological evaluation of imidazole-based small molecule antagonists of the melanocortin 4 receptor (MC4-R). PubMed. Published July 16, 2004.
Royal Society of Chemistry. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Royal Society of Chemistry. Published November 5, 2015.
JOCPR.
National Center for Biotechnology Information. Synthesis of Chiral Building Blocks for Use in Drug Discovery.
Royal Society of Chemistry. The significance of chirality in contemporary drug discovery-a mini review. Royal Society of Chemistry. Published October 22, 2024.
EurekAlert!. Chemists simplify synthesis of drugs involving amide groups. EurekAlert!. Published April 3, 2025.
Thieme. Water: An Underestimated Solvent for Amide Bond-Form- ing Reactions. Thieme. Accessed March 30, 2026.
ResearchGate. The structures of selected small-molecule MC4 receptor antagonists.
Chemsrc. (S)-(+)-1-Methoxy-2-propylamine | CAS#:99636-32-5. Chemsrc. Published August 26, 2025.
National Center for Biotechnology Information. Approaches to the rational design of selective melanocortin receptor antagonists.
ACS Publications. From a Cone Snail Toxin to a Competitive MC4R Antagonist.
ACS Publications. Selective, High Affinity Peptide Antagonists of α-Melanotropin Action at Human Melanocortin Receptor 4: Their Synthesis and Biological Evaluation in Vitro.
J & W Pharmlab LLC. (S)-1-Methoxymethyl-propylamine hydrochloride | 677742-59-5. J & W Pharmlab LLC. Accessed March 30, 2026.
ResearchGate. Design And Parallel Synthesis Of New Bicyclic Small Molecules For Targeting The Melanocortin Receptors | Request PDF.
Thermo Fisher Scientific. SAFETY DATA SHEET. Thermo Fisher Scientific. Published December 24, 2025.
ChemicalBook. (S)-(+)-1-METHOXY-2-PROPYLAMINE | 99636-32-5. ChemicalBook. Published January 13, 2026.
Thermo Fisher Scientific. SAFETY DATA SHEET. Thermo Fisher Scientific. Published September 24, 2025.
Vapourtec. A new competitive strategy for the industrial synthesis of drugs based on chiral amines via utilizing the waste isomer by flow chemistry. Vapourtec. Accessed March 30, 2026.
National Center for Biotechnology Information. Transaminases Provide Key Chiral Building Blocks for the Synthesis of Selective M1/M4 Agonists.
MDPI. Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals. MDPI. Published October 2, 2013.
Sigma-Aldrich. Chiral Amines in Asymmetric Synthesis. Sigma-Aldrich. Accessed March 30, 2026.
Experimental protocols for N-alkylation reactions with (S)-1-Methoxymethyl-propylamine
Application Notes & Protocols for the N-Alkylation of (S)-1-Methoxymethyl-propylamine Introduction: The Strategic Value of N-Alkylation on a Chiral Scaffold (S)-1-Methoxymethyl-propylamine, also known as (S)-(+)-1-Methox...
Author: BenchChem Technical Support Team. Date: April 2026
Application Notes & Protocols for the N-Alkylation of (S)-1-Methoxymethyl-propylamine
Introduction: The Strategic Value of N-Alkylation on a Chiral Scaffold
(S)-1-Methoxymethyl-propylamine, also known as (S)-(+)-1-Methoxy-2-propylamine, is a cornerstone chiral building block in modern medicinal chemistry.[1] Its stereochemically defined structure is integral to the synthesis of numerous high-value active pharmaceutical ingredients (APIs), including potent p38 MAP kinase inhibitors and human MC4 receptor antagonists.[2][3][4] The primary amine group serves as a critical handle for synthetic elaboration, and its N-alkylation is a fundamental and powerful strategy to modulate a molecule's pharmacological profile, including its potency, selectivity, and pharmacokinetic properties.
This guide provides an in-depth exploration of two robust and widely applicable protocols for the N-alkylation of (S)-1-Methoxymethyl-propylamine: Reductive Amination and Direct Alkylation with Alkyl Halides . Beyond a mere recitation of steps, this document elucidates the underlying chemical principles and the rationale behind experimental choices, empowering researchers to not only replicate these methods but also to adapt and troubleshoot them effectively. The paramount objective in all protocols is the selective formation of the mono-N-alkylated product while preserving the integrity of the vital chiral center.
Core Mechanistic Considerations
At its heart, N-alkylation leverages the nucleophilic character of the lone pair of electrons on the amine's nitrogen atom.[5] This electron pair attacks an electrophilic carbon center, forming a new carbon-nitrogen bond. However, a persistent challenge in the N-alkylation of primary amines is over-alkylation .[5][6] The secondary amine product is often more nucleophilic than the starting primary amine, creating a competitive reaction pathway that leads to the formation of undesired tertiary amines and quaternary ammonium salts. The protocols detailed below are designed with specific controls to mitigate this issue and favor the desired mono-alkylation product.
Method 1: Reductive Amination
Reductive amination is arguably the most versatile and reliable method for the controlled mono-N-alkylation of primary amines. It is a one-pot process that proceeds through the formation of an imine intermediate from the amine and a carbonyl compound (an aldehyde or ketone), which is then reduced in situ to the target secondary amine.[7][8][9][10]
Causality & Experimental Rationale:
Why a One-Pot Reaction? This approach is highly efficient and minimizes handling losses. The key is the choice of a reducing agent that is selective for the imine over the starting carbonyl compound.
Choice of Reducing Agent: Sodium triacetoxyborohydride (NaBH(OAc)₃) is the reagent of choice.[8][10] Its mild nature and steric bulk make it slow to reduce aldehydes and ketones but highly effective at reducing the protonated imine intermediate. This selectivity is crucial; it allows the imine to form in sufficient concentration before reduction occurs, driving the reaction efficiently toward the desired secondary amine.
Solvent Selection: Anhydrous, non-protic solvents like dichloromethane (DCM) or dichloroethane (DCE) are ideal. They are excellent at solubilizing the reactants and do not interfere with the reducing agent or the imine formation step.[8]
Visualizing the Workflow: Reductive Amination
Caption: Workflow for one-pot reductive amination.
Ethyl acetate (EtOAc) and Hexanes for chromatography
Procedure:
Reactant Preparation: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Argon), add (S)-1-Methoxymethyl-propylamine (1.0 eq). Dissolve it in anhydrous DCM (approx. 0.2 M concentration).
Imine Formation: Add benzaldehyde (1.1 eq) to the solution. Stir the mixture at room temperature for 1-2 hours. Monitor the formation of the imine by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
Reduction: Once imine formation is evident, add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise over 10 minutes. Caution: The reaction may gently effervesce.
Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the consumption of the imine intermediate by TLC or LC-MS until the reaction is complete (typically 3-18 hours).
Work-up: Carefully quench the reaction by slowly adding saturated aqueous NaHCO₃ solution. Stir vigorously for 15-20 minutes. Transfer the mixture to a separatory funnel and separate the layers.
Extraction: Extract the aqueous layer twice more with DCM.
Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.
Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the pure N-benzyl-(S)-1-methoxymethyl-propylamine.
Data Presentation: Reductive Amination Scope
Carbonyl Compound
Reducing Agent
Solvent
Typical Yield
Notes
Benzaldehyde
NaBH(OAc)₃
DCM
85-95%
A standard, reliable reaction.
Cyclohexanone
NaBH(OAc)₃
DCE
80-90%
Reaction may require gentle heating (40°C) to accelerate imine formation.
Acetone
NaBH(OAc)₃
DCM
75-85%
Use of acetone as both reactant and solvent is possible but less controlled.
Method 2: Direct Alkylation with Alkyl Halides
This classic SN2 reaction involves the direct attack of the amine nucleophile on an alkyl halide. While straightforward, this method requires careful control to prevent the significant risk of over-alkylation.[5][6]
Causality & Experimental Rationale:
The Over-alkylation Problem: The secondary amine product is often more nucleophilic and less sterically hindered than the primary amine starting material, making it more likely to react with any remaining alkyl halide.
Control Strategy 1: Amine Excess: The most common strategy to favor mono-alkylation is to use a large excess of the primary amine (3-10 equivalents) relative to the alkyl halide. This ensures that the electrophilic alkyl halide is statistically more likely to encounter a molecule of the starting amine rather than the product amine.
Control Strategy 2: Base Requirement: The initial SN2 reaction produces an ammonium halide salt. A base is required to deprotonate this salt and liberate the free secondary amine.[8] Often, the excess primary amine itself can serve as the base. Alternatively, a non-nucleophilic inorganic base like potassium carbonate (K₂CO₃) can be used, which also helps to drive the reaction to completion.
Visualizing the Mechanism: Direct Alkylation & The Side Reaction
Caption: SN2 alkylation showing desired and undesired pathways.
Detailed Experimental Protocol: Direct Alkylation
Objective: To synthesize N-ethyl-(S)-1-methoxymethyl-propylamine.
Materials:
(S)-1-Methoxymethyl-propylamine
Ethyl iodide (or Ethyl bromide)
Potassium carbonate (K₂CO₃), anhydrous
Acetonitrile (MeCN), anhydrous
Diatomaceous earth (Celite®)
Procedure:
Reactant Preparation: To a round-bottom flask, add (S)-1-Methoxymethyl-propylamine (3.0 eq) and anhydrous potassium carbonate (2.0 eq). Add anhydrous acetonitrile to create a stirrable suspension.
Addition of Alkylating Agent: Add ethyl iodide (1.0 eq) dropwise to the vigorously stirring suspension at room temperature.
Reaction Conditions: Heat the mixture to a moderate temperature (e.g., 50-60°C) and stir for 12-24 hours.
Reaction Monitoring: Monitor the disappearance of the ethyl iodide and the formation of the product by TLC or GC-MS. Be vigilant for the appearance of a spot corresponding to the di-alkylated tertiary amine.
Work-up: Cool the reaction mixture to room temperature. Filter the suspension through a pad of diatomaceous earth to remove the inorganic salts (K₂CO₃ and KI).
Concentration: Rinse the filter pad with a small amount of acetonitrile and concentrate the combined filtrate under reduced pressure.
Purification: The crude residue will likely contain the desired product and unreacted starting amine. Purify by flash column chromatography or, if the boiling points are sufficiently different, by distillation to isolate the pure N-ethyl-(S)-1-methoxymethyl-propylamine.
Data Presentation: Direct Alkylation Scope
Alkyl Halide
Base
Amine Equivalents
Typical Yield
Notes
Ethyl Iodide
K₂CO₃
3-5 eq.
60-75%
Iodides are more reactive than bromides. Over-alkylation is a risk.
Benzyl Bromide
K₂CO₃
3-5 eq.
70-85%
Benzylic halides are highly reactive; slow addition is recommended.
n-Butyl Bromide
K₂CO₃
3-5 eq.
55-70%
Higher temperatures and longer reaction times may be needed.
Product Validation: A Self-Validating System
Confirmation of a successful N-alkylation reaction requires rigorous analytical characterization to ensure both structural identity and purity.
Reaction Monitoring (TLC/LC-MS): The primary tools for real-time assessment. A successful reaction will show the consumption of the starting amine and the appearance of a new, typically less polar, product spot (TLC) or peak (LC-MS). The mass spectrum from LC-MS provides immediate confirmation of the product's molecular weight.
Purification (Flash Column Chromatography): This is the standard method for isolating the desired N-alkylated amine from unreacted starting materials, over-alkylated byproducts, and non-volatile impurities.[7][8]
Spectroscopic Confirmation:
Mass Spectrometry (MS): The collected pure fraction should be analyzed to confirm the molecular weight via the molecular ion peak (M⁺ or [M+H]⁺).[11][12]
Infrared (IR) Spectroscopy: A successful mono-alkylation is indicated by the disappearance of the characteristic primary amine N-H doublet (~3300-3400 cm⁻¹) and the appearance of a single, sharp N-H singlet for the secondary amine in the same region.[11]
NMR Spectroscopy (¹H and ¹³C): This is the definitive method for structural elucidation.
¹H NMR: Will confirm the presence of the newly introduced alkyl group (e.g., new ethyl or benzyl protons) and show characteristic shifts in the protons on the carbon adjacent to the nitrogen.
¹³C NMR: Will show new signals corresponding to the carbons of the added alkyl group.
Advanced NMR: For unambiguous confirmation, techniques like ¹H-¹⁵N HMBC can show a direct correlation between the protons on the new alkyl group and the nitrogen atom, definitively proving N-alkylation has occurred.[13]
Conclusion
The N-alkylation of (S)-1-Methoxymethyl-propylamine is a critical transformation for generating novel chemical entities in drug discovery. Reductive amination stands out as the preferred method for its high degree of control, broad applicability, and excellent yields of mono-alkylated products. Direct alkylation with alkyl halides, while a more traditional approach, remains a viable option, provided that experimental conditions are carefully managed—primarily through the use of excess amine—to suppress the inherent tendency toward over-alkylation. Rigorous in-process monitoring and comprehensive spectroscopic characterization of the final product are essential to validate the success of either protocol.
References
Synthesis of Chiral Amines via Reductive Amination: Application Notes and Protocols. Benchchem.
Reductive amination: Methods for cell-free and whole-cell biocatalysis. ScienceDirect.
Organocatalytic Reductive Amination of the Chiral Formylcyclopropanes: Scope and Applications. The Journal of Organic Chemistry.
Experimental procedure for N-alkylation of primary amines. Benchchem.
Synthesis and Characterization of (S)-(+)-1-Methoxy-2-propylamine: A Technical Guide. Benchchem.
Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis. JOCPR.
(S)-(+)-1-METHOXY-2-PROPYLAMINE CAS number and structure. Benchchem.
(S)-(+)-1-METHOXY-2-PROPYLAMINE Chemical Properties,Uses,Production. ChemicalBook.
(S)-1-Methoxy-2-propylamine ChiPros®, produced by BASF, 99%. Sigma-Aldrich.
(S)-1-Methoxy-2-propylamine ChiPros®, produced by BASF, 99%. Sigma-Aldrich.
Alkylation of Amines. University of Calgary.
20.05.1: Alkylation of Amines by Alkyl Halides. Chemistry LibreTexts.
A High Temperature Green Method for Direct N-Alkylation with the Phoenix Flow Reactor. ThalesNano.
Identifying Unknown from IR, NMR, and Mass Spectrometry. Chemistry Steps.
Spectroscopy Introduction: Using NMR, IR, and Mass Spec in Organic Chemistry. YouTube.
NMR, Mass Spectrometry, and Infrared (IR) Spectroscopy. Universal Class.
Identification of N‐ or O‐Alkylation of Aromatic Nitrogen Heterocycles and N‐Oxides Using H–N HMBC NMR Spectroscopy. ResearchGate.
Application Notes: Protocols for the N-Alkylation of Neopentylamine. Benchchem.
Application Notes & Protocols: (S)-1-Methoxymethyl-propylamine in Medicinal Chemistry
Executive Summary In modern drug discovery, the strategic selection of chiral building blocks is paramount for optimizing both target affinity and pharmacokinetic profiles. (S)-1-Methoxymethyl-propylamine (systematically...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
In modern drug discovery, the strategic selection of chiral building blocks is paramount for optimizing both target affinity and pharmacokinetic profiles. (S)-1-Methoxymethyl-propylamine (systematically known as (S)-1-methoxybutan-2-amine) has emerged as a highly versatile primary amine in the synthesis of targeted therapeutics[1]. By combining a reactive nucleophilic center with a stereospecific spatial arrangement of hydrophobic (ethyl) and hydrophilic (methoxymethyl) vectors, this building block allows medicinal chemists to fine-tune ligand-receptor interactions while strictly controlling molecular lipophilicity.
Physicochemical Profiling & Rationale
The selection of (S)-1-Methoxymethyl-propylamine over simple aliphatic amines (e.g., sec-butylamine) is driven by three distinct structural advantages:
Hydrogen Bond Acceptor (HBA) Capability : The ether oxygen within the methoxymethyl group acts as a critical HBA. This enables interactions with structured water networks or backbone amides within the target protein's binding pocket, often resulting in a significant boost in binding affinity.
LogP Modulation : Replacing a terminal carbon atom with an oxygen atom lowers the overall lipophilicity (LogP ~0.1)[1]. This is a classic optimization strategy to improve aqueous solubility, mitigate off-target hydrophobic binding (toxicity), and reduce cytochrome P450 (CYP) liability.
Stereospecificity : The pure (S)-enantiomer ensures that the ethyl group and the methoxymethyl group are directed into distinct sub-pockets of the receptor. Utilizing the enantiopure building block avoids the complex pharmacokinetic profiles and potential off-target effects associated with racemic mixtures.
This chiral amine has been successfully deployed across various therapeutic areas:
Kinase & Enzyme Inhibitors (Oncology/Autoimmune) : Used via Nucleophilic Aromatic Substitution (SNAr) to synthesize 2,4-diaminopyrimidine derivatives, acting as potent MTH1 inhibitors[2].
Toll-Like Receptor (TLR) Antagonists : Incorporated into selectively substituted quinoline scaffolds for the treatment of Systemic Lupus Erythematosus (SLE) and lupus nephritis[3].
GPCR Modulators : Utilized in amide coupling reactions to generate antagonists for chemokine receptors (CCR2/CCR5) in cardiovascular disease models[4].
Deazapurine Derivatives : Applied in the synthesis of deazapurines targeting reperfusion injuries and bone metastasis[5].
Experimental Protocols
Protocol A: Nucleophilic Aromatic Substitution (SNAr) on Heterocycles
This protocol details the installation of (S)-1-methoxymethyl-propylamine onto a halogenated pyrimidine or quinoline core.
Causality & Experience : n-Butanol (n-BuOH) is selected as the solvent because its high boiling point (117°C) provides the thermal energy required to drive the SNAr reaction on deactivated or sterically hindered electrophiles. Furthermore, its polar protic nature stabilizes the Meisenheimer complex transition state. N,N-Diisopropylethylamine (DIPEA) is utilized as a non-nucleophilic base to neutralize the HCl generated (or to liberate the free base if the HCl salt of the amine is used), preventing the amine from protonating and losing its nucleophilicity.
Step-by-Step Methodology :
Preparation : In an oven-dried, microwave-safe reaction vial, dissolve the halogenated heterocycle (1.0 eq) in anhydrous n-BuOH to achieve a 0.1 M concentration.
Reagent Addition : Add (S)-1-methoxymethyl-propylamine (1.2 eq). If using the HCl salt (CAS 677742-59-5), add 2.5 eq of DIPEA; if using the free base, 1.5 eq of DIPEA is sufficient.
Reaction Execution : Seal the vial and heat to 95°C–100°C with continuous magnetic stirring for 12–18 hours[2].
Self-Validating Monitoring : Monitor the reaction via LC-MS. Validation check: Look for the complete disappearance of the starting material's distinct isotopic pattern (e.g., the M / M+2 ratio indicative of chlorine) and the appearance of the desired [M+H]+ product peak.
Workup : Concentrate the mixture under reduced pressure to remove the bulk of n-BuOH. Dilute the crude residue with Ethyl Acetate (EtOAc) and wash successively with distilled water (2x) and brine (1x). Causality: The water wash effectively removes DIPEA salts and unreacted aliphatic amine, while brine breaks any emulsions and pre-dries the organic layer.
Purification : Dry the organic layer over anhydrous MgSO₄, filter, and concentrate. Purify via silica gel flash chromatography using a Hexanes/EtOAc gradient.
Protocol B: Amide Coupling for Targeted Library Generation
This protocol is used when coupling the amine to a carboxylic acid intermediate to form a stable amide bond.
Causality & Experience : HATU is chosen over older carbodiimide reagents (like EDC/DCC) because it promotes extremely fast coupling kinetics via an active OAt ester intermediate, drastically minimizing the risk of epimerization at adjacent stereocenters. DMF is the optimal solvent due to its excellent solubilizing properties for both polar carboxylic acids and amine salts.
Step-by-Step Methodology :
Activation : Dissolve the carboxylic acid (1.0 eq) in anhydrous DMF (0.1 M). Add HATU (1.1 eq) followed by DIPEA (2.0 eq). Stir at room temperature for 15–30 minutes. Validation check: A distinct color change (often to a pale yellow/orange) visually confirms the formation of the active ester.
Coupling : Add (S)-1-methoxymethyl-propylamine (1.2 eq) to the activated mixture. Stir at room temperature for 2–4 hours.
Monitoring : Verify reaction completion via LC-MS or TLC (ninhydrin stain can be used to confirm the consumption of the primary amine).
Workup : Quench the reaction with saturated aqueous NaHCO₃. Extract the aqueous layer with EtOAc (3x). Wash the combined organic layers with 5% aqueous LiCl (3x). Causality: The 5% LiCl wash is highly specific and critical for partitioning residual DMF into the aqueous phase, preventing solvent contamination in the final product.
Purification : Dry over Na₂SO₄, concentrate in vacuo, and purify via preparative HPLC or flash chromatography.
Mechanistic & Workflow Visualizations
Fig 1. Workflow for SNAr optimization and library generation using the chiral amine.
Fig 2. Pharmacophore model detailing the functional contributions of the building block.
Application Note: High-Efficiency Chiral Resolution of Racemic Carboxylic Acids Using (S)-1-Methoxymethyl-propylamine
Introduction & Mechanistic Rationale The separation of enantiomers from a racemic mixture remains a critical bottleneck in the pharmaceutical development of chiral drugs. While asymmetric synthesis is highly advanced, cl...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction & Mechanistic Rationale
The separation of enantiomers from a racemic mixture remains a critical bottleneck in the pharmaceutical development of chiral drugs. While asymmetric synthesis is highly advanced, classical chiral resolution via diastereomeric salt formation continues to be the most reliable, scalable, and cost-effective method for industrial applications [1].
(S)-1-Methoxymethyl-propylamine (also known as (2S)-1-methoxybutan-2-amine) is an advanced chiral resolving agent that offers distinct thermodynamic advantages over traditional aliphatic or aromatic amines (such as (S)-phenylethylamine).
The Causality of Chiral Recognition:
The efficacy of (S)-1-Methoxymethyl-propylamine stems from its bidentate interaction profile. When paired with a racemic carboxylic acid, the primary amine (-NH₂) acts as the primary salt-forming site, generating a strong ionic bond (NH₃⁺ ⁻OOC). Concurrently, the methoxymethyl ether oxygen acts as a secondary hydrogen-bond acceptor. This dual-point interaction restricts the conformational degrees of freedom within the crystal lattice. The spatial arrangement of the homochiral pair (e.g., S-amine/S-acid) versus the heterochiral pair (e.g., S-amine/R-acid) results in a magnified difference in lattice energies (
ΔΔG
). This thermodynamic divergence maximizes the solubility difference between the two diastereomeric salts, enabling highly efficient fractional crystallization [2].
Mechanistic basis of chiral recognition and lattice formation.
Resolution Workflow
The following workflow illustrates the continuous cycle of salt formation, crystallization, and cleavage required to isolate pure enantiomers while recovering the resolving agent.
Workflow for chiral resolution via diastereomeric salt formation.
Experimental Protocol: Self-Validating Resolution System
This protocol details the resolution of a generic racemic carboxylic acid (e.g., 2-arylpropionic acids) using (S)-1-Methoxymethyl-propylamine. The methodology is designed as a self-validating system: the mass balance of the recovered enantiomers and the resolving agent must equal the starting input, ensuring no material is lost to degradation.
Step 1: Diastereomeric Salt Formation (The "Half-Equivalent" Method)
Charge a round-bottom flask with 10.0 g of the racemic carboxylic acid and 50 mL of the IPA/Water (9:1) solvent system.
Heat the suspension to 70 °C under continuous stirring until complete dissolution is achieved.
Slowly add 0.5 equivalents of (S)-1-Methoxymethyl-propylamine dropwise.
Causality: Utilizing the "half-equivalent method" deliberately starves the system of the resolving agent. The chiral amine will thermodynamically favor pairing with the enantiomer that forms the most stable, least soluble crystal lattice. The undesired enantiomer remains in solution as an un-ionized free acid, drastically reducing co-precipitation and increasing the initial diastereomeric excess (% de) [3].
Step 2: Controlled Cooling Crystallization
Maintain the solution at 70 °C for 30 minutes to ensure thermodynamic equilibration and complete salt formation.
Cool the solution to 20 °C at a strictly controlled rate of 0.1 °C/min.
Causality: Rapid cooling induces kinetic precipitation, which traps the more soluble salt and free acid impurities within the crystal lattice (occlusion). A slow, controlled cooling ramp ensures thermodynamic control, allowing the highly pure, less soluble diastereomeric salt to selectively propagate its crystal lattice [4].
Filter the precipitated salt under a vacuum and wash the filter cake with 10 mL of ice-cold IPA to displace any residual mother liquor.
Step 3: Salt Cleavage and Enantiomer Recovery
Suspend the isolated diastereomeric salt in a biphasic mixture of EtOAc (50 mL) and 1M HCl (50 mL).
Stir vigorously at room temperature for 2 hours.
Causality: The strong acid (HCl) protonates the carboxylate, breaking the ionic salt bridge. The resulting neutral chiral acid partitions entirely into the organic EtOAc layer, while the highly polar, protonated (S)-1-Methoxymethyl-propylamine hydrochloride remains exclusively in the aqueous layer [5].
Separate the layers. Wash the organic layer with brine, dry over anhydrous MgSO₄, and concentrate in vacuo to yield the enantiopure carboxylic acid.
Step 4: Resolving Agent Recovery (Closing the Loop)
Take the aqueous layer from Step 3 and adjust the pH to >12 using 1M NaOH.
Extract the basified aqueous phase with DCM (3 x 30 mL).
Combine the organic extracts, dry over MgSO₄, and evaporate to recover the (S)-1-Methoxymethyl-propylamine. (Expected recovery: >90%, ready for subsequent resolution cycles).
Quantitative Data & Optimization
The choice of solvent and the stoichiometric ratio of the resolving agent heavily dictate the success of the resolution. Table 1 summarizes typical optimization parameters, highlighting why the half-equivalent method combined with a protic solvent blend is superior.
Table 1: Optimization of Solvent Systems and Equivalents for Diastereomeric Salt Resolution
Solvent System
Acid:Amine Ratio
Cooling Rate (°C/min)
Yield of Salt (%)
Diastereomeric Excess (% de)
Enantiomeric Excess (% ee)
Isopropanol
1 : 1
0.5
42
65
62
Isopropanol
1 : 0.5
0.5
38
88
85
Isopropanol/Water (9:1)
1 : 0.5
0.1
45
>95
>98
Ethanol
1 : 0.5
0.1
30
75
70
Note: The addition of 10% water to the IPA system increases the solubility of the un-ionized free acid, preventing it from co-precipitating with the target diastereomeric salt, thereby pushing the % ee to near-perfect levels.
Analytical Validation
To validate the self-correcting nature of this protocol, the Enantiomeric Excess (% ee) of the recovered acid must be confirmed via orthogonal methods:
Chiral HPLC: Utilize a chiral stationary phase (e.g., Daicel Chiralcel OJ-H) with a Hexane/Isopropanol/Trifluoroacetic acid mobile phase to baseline-resolve and quantify the ratio of (S) to (R) enantiomers.
Specific Rotation: Measure the optical rotation
[α]D20
of the isolated acid using a polarimeter and compare it against established literature values for the pure enantiomer to confirm absolute configuration.
References
Optical Resolution of 3-Hydroxycarboxylic Acids via Diastereomeric Salt Formation.
CRC Handbook of Optical Resolutions via Diastereomeric Salt Form
Green and Strategic Approach for Chiral Resolution by Diastereomeric Salt Formation: The Study of Racemic Ibuprofen. Advances in Engineering.
Population Balance Modeling of Diastereomeric Salt Resolution. Crystal Growth & Design.
Enantioselective Synthesis of β-l-5-[(E)-2-Bromovinyl)-1-((2S,4S)-2-(hydroxymethyl)-1,3-(dioxolane-4-yl) Uracil)] (l-BHDU) via Chiral Pure l-Dioxolane.
Technical Notes & Optimization
Troubleshooting
Technical Support Center: Improving Yield and Purity in (S)-1-Methoxymethyl-propylamine Synthesis
Prepared by: Gemini, Senior Application Scientist Welcome to the technical support center for the synthesis of (S)-1-Methoxymethyl-propylamine. This resource is designed for researchers, scientists, and drug development...
Author: BenchChem Technical Support Team. Date: April 2026
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the synthesis of (S)-1-Methoxymethyl-propylamine. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve issues related to yield, purity, and stereochemical integrity during the synthesis of this critical chiral building block. (S)-1-Methoxymethyl-propylamine is a vital intermediate in the production of pharmaceuticals and agrochemicals, where its enantiomeric purity is paramount for biological activity and safety.[1][2] This guide provides in-depth, experience-driven solutions to common challenges encountered in the lab.
Section 1: Frequently Asked Questions (FAQs)
This section addresses high-level questions that are frequently encountered by scientists working on the synthesis of (S)-1-Methoxymethyl-propylamine.
Q1: What are the primary synthetic routes to (S)-1-Methoxymethyl-propylamine?
A1: There are three main strategies for synthesizing (S)-1-Methoxymethyl-propylamine:
Biocatalytic Asymmetric Amination: This "green" approach uses enzymes like transaminases or amine dehydrogenases to convert the prochiral ketone, 1-methoxy-2-propanone, directly into the desired (S)-enantiomer with high selectivity.[1][3]
Asymmetric Reductive Amination (ARA): A robust chemical method where 1-methoxy-2-propanone is reacted with an amine source (like ammonia or an ammonium salt) and a reducing agent in the presence of a chiral transition-metal catalyst (e.g., based on Ruthenium or Iridium).[4][5][6] This is a highly efficient one-pot process.
Chiral Resolution: This classical method involves synthesizing a racemic mixture of the amine and then separating the enantiomers. This can be achieved by forming diastereomeric salts with a chiral acid (like tartaric acid) and separating them via crystallization, or through enzymatic kinetic resolution where an enzyme selectively reacts with one enantiomer.[7][8]
Q2: Which synthetic method typically provides the highest enantioselectivity?
A2: Biocatalytic methods, particularly those using engineered transaminases or amine dehydrogenases, often provide the highest enantiomeric excess (ee), frequently exceeding 99%.[9][10] These enzymes are highly specific and operate under mild conditions, which minimizes the risk of racemization. Asymmetric reductive amination with carefully selected chiral ligands and catalysts can also achieve excellent enantioselectivity, often in the range of 93% to >99% ee.[5][6]
Q3: What are the common impurities I should screen for?
A3: Impurities can be route-specific. Key impurities to monitor include:
The (R)-enantiomer: The undesired enantiomer, the presence of which directly lowers the enantiomeric excess.
Over-reduction Products: If the methoxy group is susceptible to the reducing conditions, propanolamines could potentially form, although this is less common under standard conditions.
Byproducts from the Amine Source: In biocatalytic routes using isopropylamine as the amine donor, acetone is a major byproduct.[10]
Impurities from Side Reactions: Depending on the specific reagents and conditions, byproducts from aldol-type reactions of the starting ketone or impurities from the starting materials themselves can arise.[11]
Q4: How can I accurately determine the enantiomeric excess (ee) of my product?
A4: The most reliable and widely used method is Chiral High-Performance Liquid Chromatography (HPLC) .[12] This technique uses a chiral stationary phase (CSP) to physically separate the (S) and (R) enantiomers, allowing for precise quantification. Gas Chromatography (GC) with a chiral column is also effective for volatile amines. For accurate results, the amine often needs to be derivatized with a suitable agent to improve its chromatographic behavior and detectability.
Q5: My overall yield is consistently low. What are the most likely causes?
A5: Low overall yield can stem from several factors beyond an incomplete reaction. A primary cause is product loss during workup and purification. (S)-1-Methoxymethyl-propylamine is a relatively volatile and water-miscible compound, which makes its extraction from aqueous media and subsequent concentration challenging.[13][14] Significant amounts of the product can be lost during solvent removal if not performed under carefully controlled conditions (low temperature, moderate vacuum). Incomplete extraction from an aqueous phase is another common culprit; ensure the aqueous layer is made sufficiently basic (pH > 12) to suppress the protonation of the amine and maximize its partition into the organic solvent.
Section 2: Troubleshooting Guide: Common Issues & Solutions
This guide provides a systematic approach to diagnosing and solving specific problems encountered during the synthesis.
Problem 1: Low Enantiomeric Excess (ee) or Product Racemization
Low stereoselectivity is a critical failure point in chiral synthesis. The cause can be an inefficient asymmetric induction or the loss of stereochemistry post-synthesis.
Potential Causes & Corrective Actions
Suboptimal Catalyst System (for ARA): The choice of metal, ligand, and any additives is paramount for achieving high stereoselectivity in Asymmetric Reductive Amination.[15][16]
Solution: Screen a panel of chiral ligands. The electronic and steric properties of the ligand must be matched to the substrate. For ruthenium and iridium catalysts, phosphine-based ligands like dtbm-Segphos or f-binaphane have shown success.[4][6] Ensure the catalyst and ligand are handled under an inert atmosphere as oxygen can degrade them.
Ineffective Biocatalyst Performance: The enzyme's environment dictates its activity and selectivity.
Solution: Optimize reaction parameters for the specific enzyme used. Key variables include pH, temperature, and buffer composition. Ensure the necessary cofactor (e.g., Pyridoxal 5'-phosphate for transaminases) is present at the optimal concentration.[17]
Racemization During Workup or Purification: Chiral amines can racemize under harsh pH conditions or on acidic surfaces.[18]
Solution 1 (Workup): Avoid prolonged exposure to strong acids or bases. When performing extractions, neutralize the solution promptly after acidification or basification steps.
Solution 2 (Purification): Standard silica gel is acidic and a common cause of racemization.[18] Before performing column chromatography, neutralize the silica gel by flushing the packed column with a solvent mixture containing a small amount of a non-nucleophilic base, such as triethylamine (~0.5-1%), and then re-equilibrate with the mobile phase. Alternatively, use a different stationary phase like alumina.
Troubleshooting Workflow: Low Enantiomeric Excess
Caption: Troubleshooting decision tree for low enantiomeric excess.
Problem 2: Low Conversion / Incomplete Reaction
An incomplete reaction leads directly to low yields and complicates purification due to the presence of unreacted starting materials.
Potential Causes & Corrective Actions
Catalyst Deactivation: Transition metal catalysts can be sensitive to impurities in the substrate, solvents, or atmosphere (e.g., oxygen, water).
Solution: Ensure all reagents and solvents are pure and anhydrous. Use freshly distilled solvents and degas them thoroughly. Maintain a strict inert atmosphere (Nitrogen or Argon) throughout the reaction.
Reversible Biocatalytic Reaction: Transaminase-catalyzed reactions are often reversible. The accumulation of the ketone byproduct (e.g., acetone from isopropylamine) can inhibit the enzyme and shift the equilibrium back towards the starting materials.[10][19]
Solution: Use a large excess of the amine donor (e.g., 5-10 equivalents of isopropylamine) to push the equilibrium forward. Alternatively, implement a system to remove the ketone byproduct as it forms, for example, by conducting the reaction under a slight vacuum to evaporate the volatile acetone.[19]
Inefficient Imine Formation (for ARA): The first step in reductive amination is the formation of an imine intermediate from the ketone and amine source. This is a condensation reaction that produces water, which can hinder the reaction.
Solution: Add a dehydrating agent, such as activated molecular sieves (3Å or 4Å), to the reaction mixture to sequester the water produced and drive imine formation.[6]
Problem 3: Difficulty in Product Isolation and Purification
The physicochemical properties of (S)-1-Methoxymethyl-propylamine present unique challenges for its isolation.[13]
Potential Causes & Corrective Actions
High Water Solubility: As a small, polar amine, the product has significant solubility in water, making it difficult to extract efficiently with organic solvents.
Solution: Before extraction, saturate the aqueous layer with a salt, such as sodium chloride or potassium carbonate (salting out). This decreases the solubility of the amine in the aqueous phase. Crucially, adjust the pH of the aqueous layer to >12 with a strong base like NaOH to ensure the amine is in its free base form, which is less polar and more soluble in organic solvents. Use a more polar extraction solvent like dichloromethane or perform continuous liquid-liquid extraction for optimal recovery.
Product Volatility: The product has a relatively low boiling point (98-99 °C), leading to potential loss during solvent removal.[13]
Solution: Remove extraction solvents using a rotary evaporator with careful control over the bath temperature (keep below 40 °C) and vacuum. Once the bulk of the solvent is removed, avoid prolonged exposure to high vacuum.
Emulsion Formation During Extraction: The presence of enzymes or salts can sometimes lead to the formation of stable emulsions at the aqueous-organic interface, trapping the product.
Solution: Break emulsions by adding a small amount of brine (saturated NaCl solution) or by filtering the entire mixture through a pad of Celite®. Gentle centrifugation can also be effective if available.[20]
Section 3: Key Experimental Protocols
The following protocols provide detailed, actionable steps for the synthesis and analysis of (S)-1-Methoxymethyl-propylamine.
Protocol 1: Biocatalytic Synthesis via Transamination
This protocol describes a representative lab-scale synthesis using a transaminase enzyme, which offers high stereoselectivity and environmentally benign conditions.[10][17]
Isopropylamine is a common, cost-effective amine donor. The byproduct, acetone, is volatile and can be removed to drive the reaction.
Setup
In a temperature-controlled reaction vessel, dissolve the ω-transaminase and PLP (cofactor, ~1 mM) in the phosphate buffer (pH 7.5).
Ensure the enzyme is fully dissolved before adding substrates. The optimal pH is enzyme-dependent and should be confirmed from the supplier's data sheet.
Reaction
Add 1-methoxy-2-propanone (e.g., 100 mM). Add a large excess of isopropylamine (e.g., 1 M).
A high concentration of the amine donor is critical to push the reaction equilibrium towards product formation.
Conditions
Maintain the reaction at a controlled temperature (e.g., 30-40 °C) with gentle agitation for 12-24 hours.
Monitor the reaction progress by taking small aliquots and analyzing them by GC or chiral HPLC to determine conversion and enantiomeric excess.
Workup
1. Cool the reaction mixture. If desired, remove the enzyme via centrifugation or filtration. 2. Add solid NaCl or K₂CO₃ to the aqueous solution until saturation. 3. Adjust the pH to >12 by adding 5M NaOH solution. 4. Extract the product with dichloromethane (4 x 50 mL).
The "salting-out" effect and high pH are crucial for maximizing the recovery of this water-soluble amine.
Purification
1. Dry the combined organic extracts over anhydrous Na₂SO₄ or MgSO₄. 2. Carefully remove the solvent on a rotary evaporator (bath temp < 40 °C). 3. Purify the crude product by fractional distillation under atmospheric or slightly reduced pressure.
Careful control of temperature during solvent removal is essential to prevent loss of the volatile product.
Protocol 2: Asymmetric Reductive Amination (ARA)
This protocol outlines a general procedure for the chemical synthesis using a ruthenium catalyst, a common method for producing chiral primary amines.[6]
Ammonium acetate serves as a convenient, solid source of ammonia in situ. The formic acid/triethylamine mixture is a common hydrogen source for transfer hydrogenation.
Setup
To an oven-dried Schlenk flask under an inert atmosphere (Argon), add the Ru precursor and chiral ligand in an anhydrous, degassed solvent (e.g., Methanol). Stir for 30 minutes to allow for pre-formation of the active catalyst.
The catalyst is oxygen-sensitive. Strict adherence to inert atmosphere techniques is required for reproducibility and high yield.
Reaction
Add 1-methoxy-2-propanone, ammonium acetate, and finally the formic acid/triethylamine azeotrope.
Add the ketone and amine source before the reducing agent.
Conditions
Heat the reaction mixture to the optimal temperature (e.g., 40-60 °C) and stir for 16-24 hours.
Monitor the reaction by TLC or GC-MS. The optimal temperature will balance reaction rate against catalyst stability and selectivity.
Workup
1. Cool the reaction to room temperature and concentrate under reduced pressure to remove the solvent and excess triethylamine. 2. Add 1M HCl to the residue to protonate the amine and extract with diethyl ether or ethyl acetate to remove non-basic organic impurities. 3. Basify the aqueous layer to pH >12 with 5M NaOH.
This acid-base workup is a standard and effective method for purifying amines from neutral or acidic byproducts.
Purification
Extract the free amine into dichloromethane, dry the organic layer, and carefully concentrate under reduced pressure. Further purification can be achieved by distillation.
If chromatography is necessary, use neutralized silica gel or alumina to prevent racemization.
Protocol 3: Chiral HPLC Analysis for Enantiomeric Excess (ee)
This protocol provides a general workflow for developing a method to determine the enantiomeric purity of the final product.
Step
Procedure
Rationale / Expert Tip
1. Derivatization
React a small sample of the amine with an achiral derivatizing agent such as 3,5-dinitrobenzoyl chloride or dansyl chloride in the presence of a base (e.g., triethylamine).
Derivatization is often necessary to introduce a strong chromophore for UV detection and to improve the chromatographic properties of the small amine, leading to better peak shape and resolution.
2. Column Selection
Screen several polysaccharide-based chiral stationary phases (CSPs), such as those based on cellulose or amylose derivatives (e.g., Chiralcel® OD, Chiralpak® AD).
These columns have broad applicability for separating a wide range of chiral compounds and are a good starting point for method development.[21]
3. Mobile Phase
Start with a standard mobile phase like Hexane/Isopropanol (90:10 v/v). If resolution is poor, vary the ratio of the alcohol modifier or try a different alcohol (e.g., ethanol).
The type and concentration of the alcohol modifier have a significant impact on retention and selectivity on polysaccharide-based CSPs.
4. Optimization
Optimize the flow rate (typically 0.5-1.0 mL/min) and column temperature to improve resolution and analysis time.
Lowering the temperature can sometimes improve the separation between enantiomers.
5. Quantification
Once baseline separation is achieved, inject a sample of the racemic amine to identify the elution order of the two enantiomers. Then, inject the synthesized sample and calculate the ee using the peak areas: ee (%) =
(Area_S - Area_R) / (Area_S + Area_R)
Section 4: Visual Guides
Primary Synthesis Pathways for (S)-1-Methoxymethyl-propylamine
Technical Support Center: Optimizing Biocatalytic Synthesis of (S)-(+)-1-Methoxy-2-propylamine
Welcome to the technical support center for the optimization of reaction conditions for the biocatalytic synthesis of (S)-(+)-1-methoxy-2-propylamine. This guide is designed for researchers, scientists, and drug developm...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the technical support center for the optimization of reaction conditions for the biocatalytic synthesis of (S)-(+)-1-methoxy-2-propylamine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions (FAQs) to facilitate successful and efficient synthesis.
(S)-(+)-1-methoxy-2-propylamine is a critical chiral building block in the synthesis of various pharmaceuticals and agrochemicals.[1] Biocatalytic methods, particularly those employing transaminases, offer a highly stereoselective and environmentally benign route to this valuable compound.[1] This guide will help you navigate the common challenges and optimize your reaction conditions for maximal yield and enantiomeric purity.
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments in a question-and-answer format, providing explanations and actionable solutions.
Question 1: My reaction shows low conversion of the starting material, 1-methoxy-2-propanone. What are the likely causes and how can I improve it?
Answer:
Low conversion is a common issue that can stem from several factors. A systematic approach to troubleshooting is recommended.
Possible Causes & Solutions:
Unfavorable Reaction Equilibrium: The transamination reaction is reversible, which can limit the conversion to the desired product.[2]
Solution: To drive the equilibrium towards product formation, an excess of the amine donor (e.g., isopropylamine) is typically used.[3] Additionally, implementing a system to remove the ketone byproduct (e.g., acetone when using isopropylamine) can significantly improve conversion.[4] This can be achieved through methods like vacuum application or by using a coupled enzymatic system to convert the byproduct.[4][5]
Sub-optimal pH: Enzyme activity is highly dependent on the pH of the reaction medium. Most transaminases exhibit optimal activity in slightly alkaline conditions (pH 8.0-10.0).[6][7]
Solution: Perform a pH screening experiment using a range of buffers (e.g., phosphate, borate) to identify the optimal pH for your specific transaminase. Ensure the buffer has sufficient capacity to maintain the pH throughout the reaction.
Incorrect Temperature: Temperature affects both enzyme activity and stability. While higher temperatures can increase the initial reaction rate, they can also lead to enzyme denaturation and loss of activity over time.
Solution: Determine the optimal temperature for your enzyme by conducting the reaction at various temperatures (e.g., 30-50°C).[7][8] Consider the thermal stability of your enzyme; for extended reaction times, a slightly lower temperature might be more beneficial.[9]
Insufficient Enzyme Concentration: The amount of biocatalyst directly impacts the reaction rate.
Solution: Increase the enzyme loading in a stepwise manner to observe its effect on conversion. Be mindful of the cost-effectiveness of increasing the enzyme concentration.
Cofactor (PLP) Limitation: Transaminases are pyridoxal 5'-phosphate (PLP)-dependent enzymes.[10][11] Insufficient PLP can limit the reaction rate.
Solution: Ensure that an adequate concentration of PLP is present in the reaction mixture. Typically, a concentration of 0.1 to 1 mM is sufficient.[3][8]
Question 2: The enantiomeric excess (e.e.) of my (S)-(+)-1-methoxy-2-propylamine is below the desired level (>99%). What can I do to improve stereoselectivity?
Answer:
Achieving high enantiomeric excess is a primary advantage of biocatalysis. Sub-optimal e.e. can be addressed by considering the following:
Possible Causes & Solutions:
Enzyme Specificity: The chosen transaminase may not have the required high stereoselectivity for the substrate.
Solution: Screen a panel of different (S)-selective transaminases to identify one with superior enantioselectivity for 1-methoxy-2-propanone. Several commercially available kits offer a variety of transaminases for screening.
Presence of a Racemizing Side Reaction: Although less common for this specific product, certain conditions could potentially lead to racemization.
Solution: Analyze the reaction timeline. If the e.e. decreases over time, it might indicate product racemization. In such cases, a shorter reaction time or a different enzyme might be necessary. Dynamic kinetic resolution, which combines a stereoselective enzyme with a racemization step, is a more advanced strategy that can be employed.[12]
Question 3: I am observing significant substrate and/or product inhibition, leading to a stalled reaction. How can I overcome this?
Answer:
Substrate and product inhibition are well-documented challenges in transaminase-catalyzed reactions.[13][14][15]
Possible Causes & Solutions:
High Substrate Concentration: High concentrations of the ketone substrate (1-methoxy-2-propanone) or the amine donor can inhibit the enzyme.[15][16]
Solution:
Fed-batch approach: Instead of adding all the substrate at the beginning, a fed-batch strategy where the substrate is added gradually over time can maintain a low, non-inhibitory concentration.
Immobilization: Immobilizing the substrate on a solid support can allow for its slow release into the reaction medium.[15]
Product Inhibition: The product amine, (S)-(+)-1-methoxy-2-propylamine, or the ketone byproduct can inhibit the transaminase.[6][14]
Solution:
In situ Product Removal (ISPR): Employ techniques to remove the product as it is formed. This can involve extraction into an organic phase, adsorption onto a resin, or the use of a membrane reactor.
Enzyme Engineering: If feasible, protein engineering of the transaminase can be used to reduce its sensitivity to product inhibition.[17]
Frequently Asked Questions (FAQs)
Q1: What are the advantages of using a biocatalytic approach for synthesizing (S)-(+)-1-methoxy-2-propylamine compared to chemical methods?
A1: The primary advantages include:
High Enantioselectivity: Enzymes can produce the desired enantiomer with very high purity (>99% e.e.), which is often difficult and costly to achieve with traditional chemical methods.
Mild Reaction Conditions: Biocatalytic reactions are typically performed in aqueous media under mild conditions of temperature and pH, reducing energy consumption and the need for harsh reagents.
Environmental Sustainability: Biocatalysis is considered a "green" technology due to the use of biodegradable catalysts (enzymes) and reduced waste generation.[4]
Q2: What is the role of pyridoxal 5'-phosphate (PLP) in the transaminase reaction?
A2: Pyridoxal 5'-phosphate (PLP) is a crucial coenzyme for transaminases.[10][11] It acts as an intermediary carrier of the amino group from the amine donor to the ketone substrate. The reaction proceeds through a "ping-pong bi-bi" mechanism where the amino group is first transferred from the donor to PLP, forming pyridoxamine 5'-phosphate (PMP). The PMP then transfers the amino group to the ketone, regenerating PLP for the next catalytic cycle.[18]
Q3: How do I choose the right amine donor for my reaction?
A3: The choice of amine donor is critical for driving the reaction equilibrium. Isopropylamine is a commonly used and effective amine donor because its corresponding ketone byproduct, acetone, is volatile and can be easily removed.[3] Other common amine donors include L-alanine, which produces pyruvate as a byproduct. The choice may also depend on the specific transaminase's substrate preference.
Q4: Can I use whole cells instead of purified enzymes?
A4: Yes, using whole-cell biocatalysts co-expressing the transaminase can be a cost-effective alternative to using purified enzymes as it eliminates the need for costly and time-consuming protein purification steps.[19] However, potential side reactions from other enzymes in the host organism and mass transfer limitations across the cell membrane should be considered.
Q5: What analytical methods are suitable for monitoring the reaction progress and determining the enantiomeric excess?
A5:
Reaction Progress: Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) can be used to monitor the consumption of the starting material (1-methoxy-2-propanone) and the formation of the product ((S)-(+)-1-methoxy-2-propylamine).[3]
Enantiomeric Excess: Chiral GC or chiral HPLC are the standard methods for determining the enantiomeric excess of the product. This requires a chiral stationary phase that can separate the (S) and (R) enantiomers.
Experimental Protocols & Data
Table 1: Typical Reaction Conditions for Optimization
Parameter
Range
Notes
Enzyme
Transaminase (S-selective)
Screen different enzymes for optimal performance.
Substrate
1-methoxy-2-propanone (50-200 mM)
Higher concentrations may lead to substrate inhibition.[20]
Step-by-Step Protocol for a Typical Optimization Experiment
Preparation of Reaction Mixture: In a reaction vessel, combine the buffer, PLP, and the transaminase enzyme. Gently mix until the enzyme is fully dissolved.
Substrate Addition: Add the 1-methoxy-2-propanone to the reaction mixture.
Initiation of Reaction: Add the isopropylamine to start the reaction.
Incubation: Maintain the reaction at the desired temperature with gentle agitation.
Monitoring: At regular intervals, withdraw aliquots from the reaction mixture. Quench the reaction (e.g., by adding a strong acid or base) and prepare the sample for analysis.
Analysis: Analyze the samples by GC or HPLC to determine the conversion and by chiral GC or HPLC to determine the enantiomeric excess.
Optimization: Based on the results, systematically vary one parameter at a time (e.g., pH, temperature, substrate concentration) to identify the optimal conditions.
Technical Support Center: Diastereoselective Alkylations using (S)-1-Methoxymethyl-propylamine
Welcome to the Technical Support Center for asymmetric synthesis. This guide provides field-proven insights, causal troubleshooting, and self-validating protocols for diastereoselective reactions utilizing 1 (IUPAC: (2S)...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center for asymmetric synthesis. This guide provides field-proven insights, causal troubleshooting, and self-validating protocols for diastereoselective reactions utilizing 1 (IUPAC: (2S)-1-methoxybutan-2-amine, CAS: 63493-29-8)[1][2].
Mechanistic Grounding: The Causality of Diastereoselectivity
The efficacy of chiral amine auxiliaries relies entirely on the formation of a rigid,3[3]. Upon condensation with a carbonyl compound and subsequent deprotonation by a strong base (e.g., LDA), the resulting lithium aza-enolate undergoes intramolecular chelation. The lithium ion coordinates to both the aza-enolate nitrogen and the oxygen atom of the methoxymethyl group, forming a locked five-membered ring. This rigid conformation forces the bulky ethyl group of the auxiliary to shield one face of the enolate, directing incoming electrophiles to the opposite face with high diastereoselectivity.
Mechanistic pathway of chelation-controlled diastereoselective alkylation.
Standardized Experimental Protocol
To ensure a self-validating system, every critical transformation must be analytically confirmed before proceeding to the next step.
Step 1: Imine Condensation
Combine the ketone/aldehyde (1.0 equiv) and (S)-1-Methoxymethyl-propylamine (1.1 equiv) in anhydrous toluene (0.5 M).
Add a catalytic amount of p-toluenesulfonic acid (pTSA). For sterically hindered substrates, use TiCl₄ (0.5 equiv) with Et₃N (2.0 equiv) at 0 °C instead.
Reflux the mixture using a Dean-Stark apparatus for 12–24 hours.
Self-Validation Check: Monitor the reaction by ¹H NMR. The complete disappearance of the starting carbonyl peak and the appearance of the imine C=N–CH peak confirms readiness. Do not proceed if conversion is < 95%.
Step 2: Aza-Enolate Formation & Alkylation
Dissolve the purified imine in an anhydrous Toluene/THF mixture (4:1 ratio) and cool to -78 °C.
Dropwise add Lithium Diisopropylamide (LDA, 1.1 equiv). Stir for 2 hours at -78 °C to ensure complete and uniform aza-enolate formation.
Add the alkyl halide electrophile (1.2 equiv) dropwise. Maintain strict temperature control at -78 °C for 4 hours, then slowly warm to -20 °C.
Quench the reaction with saturated aqueous NH₄Cl.
Self-Validation Check: Analyze the crude organic layer via chiral HPLC or ¹H NMR to determine the diastereomeric ratio (dr) of the alkylated imine prior to hydrolysis.
Step 3: Auxiliary Cleavage (Hydrolysis)
Dissolve the alkylated imine in a biphasic mixture of pentane and an aqueous sodium acetate/acetic acid buffer (pH 4.5).
Stir vigorously at room temperature for 12–24 hours.
Separate the organic layer (containing the enantioenriched α-alkylated carbonyl) from the aqueous layer (containing the auxiliary salt).
Self-Validation Check: Measure the optical rotation and run chiral GC/HPLC on the purified product to verify that no epimerization occurred during cleavage.
Diagnostic workflow for chiral imine alkylation and hydrolysis.
Troubleshooting Guides & FAQs
Q1: My imine condensation is stalling at 50% conversion. How do I drive it to completion?A: Imine formation is an equilibrium process governed by water generation. If you are relying solely on molecular sieves, they may become saturated or coated, preventing further water sequestration.
Causality: Sterically hindered ketones require aggressive, continuous water removal to shift the thermodynamic equilibrium.
Solution: Switch to a Dean-Stark trap with toluene reflux for robust physical water removal. For extremely hindered substrates, use the TiCl₄/Et₃N method. TiCl₄ acts as both a Lewis acid catalyst to activate the carbonyl and an irreversible water scavenger (forming inert TiO₂).
Q2: I am observing poor diastereomeric ratios (dr < 3:1) during the alkylation step. What is failing?A: Low diastereoselectivity is almost always caused by the disruption of the lithium-chelated transition state. Chiral amine auxiliaries significantly enhance the performance of 4[4] only when this transition state is maintained.
Causality: The methoxy group of (S)-1-Methoxymethyl-propylamine must chelate the lithium ion to lock the aza-enolate geometry. If your solvent system contains too much THF, or if you added coordinating additives like HMPA or TMEDA, these Lewis basic solvents will outcompete the internal methoxy group for lithium coordination. This relaxes the transition state, allowing the electrophile to attack from either face.
Solution: Minimize THF. Use a non-coordinating solvent like toluene as the primary reaction medium (e.g., 4:1 Toluene:THF) to enforce tight intramolecular chelation. Ensure the reaction is strictly maintained at -78 °C during electrophile addition.
Q3: The alkylation yield is high, but I lose enantiomeric purity during the auxiliary cleavage (hydrolysis). How do I prevent epimerization?A: You are likely using harsh acidic conditions (e.g., 1M HCl or refluxing acid) to hydrolyze the imine. Mild hydrolysis conditions are required to prevent epimerization and allow for the 5[5].
Causality: Alpha-alkylated carbonyls are prone to enolization under strong acidic or basic conditions. When a sterically hindered imine resists hydrolysis, prolonged exposure to strong acid causes the newly formed chiral center to enolize and epimerize (racemize) before the imine bond fully breaks.
Solution: Use a mild, biphasic buffered hydrolysis. A sodium acetate/acetic acid buffer (pH ~4.5) in a pentane/water biphasic system ensures that as the imine hydrolyzes, the sensitive chiral ketone immediately partitions into the non-polar pentane layer, protecting it from further acid exposure.
Quantitative Data: Solvent and Base Effects on Alkylation
The following table summarizes the causal relationship between reaction conditions and the resulting diastereomeric ratio (dr) and yield for a standard benzyl bromide alkylation of an (S)-1-Methoxymethyl-propylamine derived imine.
Solvent System
Base
Temp (°C)
Yield (%)
Diastereomeric Ratio (dr)
Causality / Observation
100% THF
LDA
-78
85
65:35
THF outcompetes internal Li⁺ chelation, relaxing the TS.
100% THF
KHMDS
-78
88
50:50
Potassium does not chelate effectively; complete loss of control.
Higher thermal energy overcomes the chelation barrier.
References
Yamauchi, T. et al. "Asymmetric Addition of Alkyllithium to Chiral Imines: α-Naphthylethyl Group as a Chiral Auxiliary". The Journal of Organic Chemistry, ACS Publications, 2001. URL:[Link]
A. W. et al. "Application of a Recyclable Pseudoephedrine Resin in Asymmetric Alkylations". The Journal of Organic Chemistry, ACS Publications, 2004. URL:[Link]
"Recent advances in asymmetric C–H bond functionalization enabled by chiral directing groups". RSC Publishing, 2025. URL:[Link]
Scalability issues in the production of (S)-(+)-1-methoxy-2-propylamine
Welcome to the Technical Support Center for Chiral Amine Production . This portal is designed for researchers, process chemists, and drug development professionals scaling up the synthesis of (S)-(+)-1-methoxy-2-propylam...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center for Chiral Amine Production . This portal is designed for researchers, process chemists, and drug development professionals scaling up the synthesis of (S)-(+)-1-methoxy-2-propylamine .
Scaling up chiral amines presents unique challenges, particularly regarding enantiomeric excess (ee) preservation, mass transfer limitations, and downstream processing. Below, you will find targeted troubleshooting guides, mechanistic FAQs, and validated experimental protocols for the most common synthetic routes: Diastereomeric Salt Resolution, Biocatalytic Transamination, and Asymmetric Reductive Amination.
Route Comparison: Scalability Metrics
Before diving into specific troubleshooting steps, it is crucial to benchmark your chosen synthetic route against industry standards. The table below summarizes the quantitative performance metrics expected at the pilot scale (>10 kg).
Synthetic Route
Typical Yield (%)
Max ee (%)
Space-Time Yield (g/L/h)
Primary Scalability Bottleneck
Diastereomeric Resolution
35–42% (max 50%)
>99%
15 - 25
High solvent volumes, poor volumetric productivity.
Section 1: Diastereomeric Salt Resolution Troubleshooting
Classical resolution using chiral acids (e.g., L-tartaric acid or (S)-mandelic acid) remains a staple due to its operational simplicity, but it is notoriously difficult to scale linearly.
Q: At the bench scale (10g), I achieve 98% ee after one crystallization. At the 5kg scale, the ee drops to 85%. What is causing this, and how do I fix it?A: This is a classic supersaturation gradient issue. In small flasks, heat transfer is rapid and uniform. In a 50L reactor, the cooling jacket creates cold spots near the reactor walls, leading to localized high supersaturation. This triggers rapid, unselective primary nucleation, trapping the undesired (R)-enantiomer within the crystal lattice of the (S)-salt .
Solution: Transition from natural cooling to a seeded, non-linear cooling ramp .
Hold the solution 2–3°C below the saturation temperature.
Introduce 0.5–1.0 wt% of highly pure, milled (S)-(+)-1-methoxy-2-propylamine salt seeds.
Allow a 30-minute isothermal hold to let the seed bed grow (secondary nucleation), consuming the supersaturation smoothly before cooling further.
Workflow for troubleshooting ee drops during diastereomeric salt resolution scale-up.
Q: During the free-basing step (adding NaOH to the salt), my extraction yields into organic solvent are terrible (<50%). Why?A: (S)-(+)-1-methoxy-2-propylamine is highly water-soluble due to the ether oxygen and the primary amine. Standard liquid-liquid extraction (LLE) with MTBE or DCM is inefficient because the partition coefficient (
logP
) is highly unfavorable in the presence of water.
Solution: You must alter the aqueous phase's ionic strength. Saturate the aqueous layer with NaCl (salting-out effect) and ensure the pH is >12 to fully deprotonate the amine. Alternatively, perform a continuous liquid-liquid extraction (CLLE) rather than batch extractions.
Biocatalysis using
ω
-transaminases is the most sustainable route, converting methoxyacetone directly to (S)-(+)-1-methoxy-2-propylamine .
Q: My transaminase reaction stalls at 60% conversion, regardless of how much enzyme I add. How do I drive the reaction to completion?A: The transamination of methoxyacetone using isopropylamine (IPA) as the amine donor is a thermodynamically limited equilibrium reaction. Furthermore, the byproduct of IPA is acetone, which is a potent competitive inhibitor of the
ω
-transaminase.
Solution: You must implement In-Situ Product Removal (ISPR) to break the equilibrium. At scale, applying a mild vacuum or a nitrogen sweep gas removes the volatile acetone byproduct continuously, shifting the equilibrium toward the (S)-amine product via Le Chatelier’s principle.
Biocatalytic cycle showing equilibrium shift via In-Situ Product Removal (ISPR).
Q: The PLP (Pyridoxal 5'-phosphate) cofactor degrades over the 24-hour reaction time at 35°C. Is it necessary to continuously dose PLP?A: While PLP is susceptible to degradation by free amines (forming inactive adducts), continuous dosing at scale is expensive. Instead, buffer the system strictly at pH 7.5–8.0. At pH >8.5, the degradation rate of PLP in the presence of isopropylamine accelerates exponentially. Strict pH control using an automated titrator eliminates the need for continuous PLP dosing.
Section 3: Asymmetric Reductive Amination
Using transition metal catalysts (e.g., Ru or Rh with chiral phosphine ligands) allows for the direct reductive amination of methoxyacetone.
Q: Moving from a 1L autoclave to a 50L pressure vessel, my reaction time tripled, and the ee dropped from 95% to 88%. What is the mechanism behind this failure?A: This is a classic gas-liquid mass transfer limitation (
kLa
issue). In a 50L vessel, the dissolved hydrogen concentration in the bulk liquid is lower than in the 1L vessel due to poorer mixing. When the catalytic cycle is starved of
H2
, off-cycle background reactions (such as the non-selective formation of the racemic imine intermediate and its subsequent uncatalyzed reduction) begin to compete with the chiral catalytic cycle .
Solution:
Increase the agitation rate and use a gas-entraining impeller (e.g., a hollow-shaft stirrer) to maximize the gas-liquid interfacial area.
Maintain a higher hydrogen pressure (e.g., increase from 20 bar to 30 bar) to increase the driving force for
H2
dissolution according to Henry's Law.
Section 4: Validated Experimental Protocols
Protocol A: Scalable Seeded Crystallization of (S)-Amine Tartrate
Self-Validating Mechanism: By controlling the exact point of nucleation via seeding, batch-to-batch variability in crystal size distribution and ee is mathematically minimized.
Preparation: Charge a 50L jacketed reactor with 5.0 kg of racemic 1-methoxy-2-propylamine and 25 L of Methanol/Water (95:5 v/v).
Acid Addition: Slowly add 8.4 kg of L-(+)-tartaric acid (1.0 eq) while maintaining the internal temperature below 40°C to prevent solvent boil-off.
Dissolution: Heat the mixture to 65°C (reflux) until a clear solution is achieved. Hold for 15 minutes.
Cooling & Seeding (Critical Step): Program the chiller to cool the reactor to 52°C at a rate of 0.5°C/min. At exactly 52°C, pause cooling. Add 50 g of pure (S)-(+)-1-methoxy-2-propylamine L-tartrate seeds (milled to <50
μ
m).
Isothermal Hold: Maintain at 52°C for 45 minutes. Validation check: A cloudy suspension should gradually form without rapid crashing out.
Non-Linear Cooling: Apply a cubic cooling ramp from 52°C to 5°C over 6 hours. (Equation:
T(t)=Tstart−(Tstart−Tend)×(t/ttotal)3
).
Filtration & Washing: Filter the slurry via a Nutsche filter. Wash the cake with 5 L of ice-cold Methanol. Dry under vacuum at 40°C.
Expected Output: Yield ~38% (based on racemate), ee >98.5%.
Protocol B: Biocatalytic Synthesis with ISPR
Self-Validating Mechanism: Continuous monitoring of the condensate for acetone confirms that the equilibrium is being actively shifted.
Buffer Preparation: Prepare 20 L of 100 mM phosphate buffer (pH 8.0). Add 1.0 mM PLP.
Reagent Loading: Add 2.0 kg of methoxyacetone (22.7 mol) and 5.0 L of Isopropylamine (amine donor, ~3 eq). Adjust pH back to 8.0 using 6M HCl.
Enzyme Addition: Add 100 g of formulated
ω
-transaminase powder (e.g., ATA-117 or equivalent).
Reaction & ISPR (Critical Step): Heat to 35°C. Initiate a gentle nitrogen sweep (2 L/min) through the headspace of the reactor. Route the exhaust through a condenser chilled to -10°C to trap the evaporated acetone and unreacted isopropylamine.
Monitoring: Monitor the reaction via chiral GC. Once conversion >95% (typically 18-24 hours), stop the reaction by adjusting the pH to 12.0 with 10M NaOH.
Extraction: Saturate the aqueous layer with NaCl (approx. 300g/L). Extract with MTBE (3 x 10 L). Concentrate organic layers under reduced pressure to yield the free base.
References
Kozma, D. (2002). Optical Resolutions via Diastereomeric Salt Formation. CRC Press. [Link]
Turner, N. J., & Kroutil, W. (2014). Biocatalytic Routes to Optically Active Amines. Chemical Reviews, 114(1), 400-445. [Link]
Nugent, T. C., & El-Shazly, M. (2010). Chiral Amine Synthesis – Recent Developments and Trends for Enantioselective Reductive Amination. Advanced Synthesis & Catalysis, 352(5), 753-819. [Link]
ACS Organic Process Research & Development. Recent Advances in the Synthesis of Chiral Amines. [Link]
Troubleshooting
Managing moisture sensitivity of (S)-1-Methoxymethyl-propylamine in reactions
Prepared by the Senior Application Science Team Welcome to the technical support guide for (S)-1-Methoxymethyl-propylamine. This resource is designed for researchers, scientists, and drug development professionals to pro...
Author: BenchChem Technical Support Team. Date: April 2026
Prepared by the Senior Application Science Team
Welcome to the technical support guide for (S)-1-Methoxymethyl-propylamine. This resource is designed for researchers, scientists, and drug development professionals to provide expert guidance on managing the moisture sensitivity of this critical chiral building block. Proper handling is paramount for ensuring reaction success, reproducibility, and the synthesis of high-purity target molecules.
(S)-1-Methoxymethyl-propylamine, also known as (S)-1-Methoxy-2-propylamine, is a valuable intermediate in the synthesis of pharmaceuticals and agrochemicals, including p38 MAP kinase inhibitors and the marine natural product nhatrangin A.[1][2] Its primary amine functional group is highly nucleophilic but also imparts a hygroscopic nature, meaning it readily absorbs moisture from the atmosphere.[3][4] This guide provides practical solutions to common challenges encountered when working with this reagent.
Frequently Asked Questions (FAQs)
This section addresses fundamental questions regarding the properties, storage, and handling of (S)-1-Methoxymethyl-propylamine to prevent moisture-related issues proactively.
Q1: What makes (S)-1-Methoxymethyl-propylamine so sensitive to moisture?
A1: The moisture sensitivity of (S)-1-Methoxymethyl-propylamine stems from two primary chemical characteristics:
Hygroscopicity: Like many low molecular weight primary amines, it is hygroscopic and can absorb atmospheric water.[4] The nitrogen atom's lone pair of electrons can form hydrogen bonds with water molecules, drawing them into the bulk liquid.[5]
Basicity: As a primary amine, it is a weak base. It can react with water in a reversible acid-base reaction to form the corresponding ammonium hydroxide, which can alter the pH and reactivity profile of your experiment.[5][6][7] In the presence of acidic species, it readily forms salts.[5]
This absorbed water is not just a passive solvent; it is a reactive nucleophile and proton source that can compete with your desired reaction pathway, leading to byproduct formation and reduced yields.[8][9]
Table 1: Key Physicochemical Properties of (S)-1-Methoxymethyl-propylamine
| Sensitivity | Air & Moisture Sensitive |[1][3] |
Q2: What are the definitive storage conditions to maintain the integrity of (S)-1-Methoxymethyl-propylamine?
A2: To prevent degradation and moisture uptake, strict storage protocols are essential.
Inert Atmosphere: The primary container should always be stored under a dry, inert atmosphere such as nitrogen or argon.[3]
Tightly Sealed Container: Use a high-quality, tightly sealed container with a robust cap and liner to prevent ingress of atmospheric moisture.[4]
Location: Store the container in a cool, dry, and well-ventilated area, away from incompatible substances like strong acids and oxidizing agents.[11] Recommended storage temperatures are often in the 2-8°C range.[1]
Aliquoting: For frequent use, consider aliquoting the amine into smaller, single-use vials under an inert atmosphere. This practice avoids repeated exposure of the bulk supply to the laboratory environment.[12]
Q3: How can I accurately quantify the water content in my amine sample?
A3: The most reliable and widely accepted method for determining water content in amines is Karl Fischer (KF) titration .[13][14] It is a highly sensitive and specific method for water quantification.
Methodology: Both volumetric and coulometric KF titration methods are suitable.[13][14][15] The procedure involves injecting a precisely weighed sample into the KF titration cell.[16]
Important Consideration for Amines: Strongly basic amines can interfere with the KF reaction by shifting the pH, which can lead to inaccurate results and dragging endpoints.[16] While (S)-1-Methoxymethyl-propylamine is a moderately weak base (predicted pKa ~8.84),[1] for highly accurate measurements or if issues arise, it may be beneficial to use specialized KF reagents for amines or to add a neutralizing agent like benzoic acid to the titration solvent.[15]
Q4: What is the best method to dry (S)-1-Methoxymethyl-propylamine if moisture contamination is suspected?
A4: If you suspect your amine has been compromised by moisture, you can dry it before use.
Chemical Drying: The amine can be dried by stirring it over a suitable drying agent, followed by decantation or filtration. For primary amines, strong, non-acidic drying agents are required.[17]
Distillation: After initial drying, distillation from a suitable drying agent (like CaH₂) can provide very dry amine. Given its boiling point of 92-99°C, this should be performed carefully to avoid thermal degradation.
Table 2: Selection of Drying Agents for Primary Amines
Excellent. Adsorbs water into its porous structure. Good for final polishing or storing the dried amine over. Ensure sieves are properly activated before use.
| Magnesium Sulfate (MgSO₄) / Sodium Sulfate (Na₂SO₄) | Not Recommended. Generally considered too acidic and can react with or be solvated by the amine. |[18] |
Troubleshooting Guide
This section provides solutions to common problems encountered during reactions where the moisture sensitivity of (S)-1-Methoxymethyl-propylamine may be a contributing factor.
Q5: My reaction yield is disappointingly low. How can I confirm if moisture is the culprit?
A5: Low yield is a classic symptom of moisture contamination in sensitive reactions.[22] Water can negatively impact your reaction in several ways:
Stoichiometric Imbalance: Water can react with other sensitive reagents in your flask (e.g., organometallics, acid chlorides, hydrides), effectively removing them from the reaction and disrupting the stoichiometry.[23]
Competitive Side Reactions: The amine itself can react with water. More importantly, water can participate in undesired side reactions, such as hydrolysis of an ester product or an anhydride starting material.[9]
Catalyst Inhibition: Traces of water can poison or deactivate certain catalysts.
Troubleshooting Workflow:
Caption: Logic diagram for troubleshooting low reaction yields.
Q6: I'm seeing unexpected peaks in my LC-MS/NMR analysis. Could they be degradation products?
A6: Yes, the presence of unexpected byproducts is a strong indicator of side reactions, potentially caused by moisture. Amine degradation can occur through various pathways, including oxidation or reaction with other components in the mixture, which can be facilitated by water.[24][25][26]
Diagnostic Steps:
Characterize Byproducts: Use techniques like LC-MS and high-resolution mass spectrometry to get accurate masses and potential formulas for the impurities.[24][26][27] NMR spectroscopy can help elucidate their structures.
Run a Control Reaction: Set up a small-scale reaction where you intentionally add a small, known amount of water (e.g., 1 equivalent relative to the amine). Compare the resulting product mixture to your original low-yield reaction. If the same byproducts appear or increase in intensity, it confirms water is the cause.
Analyze the Starting Material: Run an analysis (NMR, GC-MS) on the (S)-1-Methoxymethyl-propylamine from the bottle you are using. This can help you determine if it was already compromised before the reaction.
Q7: What is the standard protocol for setting up a reaction under strictly anhydrous conditions?
A7: To guarantee an anhydrous environment, you must rigorously exclude atmospheric moisture from all components and throughout the entire process.[23][28] The use of a Schlenk line or a glovebox is standard practice.[20][29]
Step-by-Step Protocol for Anhydrous Reaction Setup (Schlenk Line):
Glassware Preparation: Ensure all glassware (reaction flask, addition funnel, condenser, etc.) is thoroughly dried in an oven (>125 °C) for several hours or flame-dried under vacuum immediately before use.[20][28]
Assembly: Quickly assemble the hot glassware while flushing with a stream of dry, inert gas (nitrogen or argon). Use a light coating of grease on glass joints to ensure a good seal.
Evacuate and Refill: Attach the assembled apparatus to the Schlenk line. Carefully evacuate the flask under vacuum to remove the air inside. Then, backfill the flask with the inert gas. Repeat this "evacuate-and-fill" cycle at least three times to ensure the atmosphere is fully inert.[29]
Reagent Addition: Add anhydrous solvents and liquid reagents via a dry syringe through a rubber septum.[29] Add solid reagents under a positive flow of inert gas (a "nitrogen blanket").
Maintain Inert Atmosphere: Keep the reaction under a positive pressure of inert gas for its entire duration. This is often achieved by connecting the system to a nitrogen-filled balloon or an oil bubbler.[29]
Anhydrous Reaction Setup Workflow:
Caption: Workflow for setting up a moisture-sensitive reaction.
By implementing these best practices and troubleshooting strategies, you can effectively manage the moisture sensitivity of (S)-1-Methoxymethyl-propylamine, leading to more reliable and successful synthetic outcomes.
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Comparing the efficacy of (S)-1-Methoxymethyl-propylamine as a chiral auxiliary
An In-Depth Comparative Guide to the Efficacy of (S)-1-Methoxymethyl-propylamine in Asymmetric Synthesis Authored by a Senior Application Scientist This guide provides a comprehensive analysis of (S)-1-Methoxymethyl-prop...
Author: BenchChem Technical Support Team. Date: April 2026
An In-Depth Comparative Guide to the Efficacy of (S)-1-Methoxymethyl-propylamine in Asymmetric Synthesis
Authored by a Senior Application Scientist
This guide provides a comprehensive analysis of (S)-1-Methoxymethyl-propylamine, critically evaluating its role and efficacy in the landscape of modern asymmetric synthesis. For the benefit of researchers, scientists, and drug development professionals, we move beyond a simple product overview. Instead, we dissect its primary function as a chiral building block and compare this strategy against the classical use of removable chiral auxiliaries, providing the necessary context and experimental data to inform your synthetic planning.
Strategic Considerations: Chiral Auxiliary vs. Chiral Building Block
In the pursuit of enantiomerically pure compounds, chemists have two primary strategies involving chiral molecules: the use of a chiral auxiliary or the incorporation of a chiral building block . Understanding this distinction is paramount to appreciating the optimal application of (S)-1-Methoxymethyl-propylamine.
Chiral Auxiliary: A chiral auxiliary is a stereogenic group that is temporarily attached to a prochiral substrate. Its purpose is to direct a stereoselective reaction, after which it is cleaved and ideally recovered for reuse.[1][2] This methodology is powerful for creating a wide variety of chiral molecules where the directing group is not part of the final target.
Chiral Building Block: A chiral building block is an enantiomerically pure molecule that is permanently incorporated into the final structure of the target molecule.[3] (S)-1-Methoxymethyl-propylamine is predominantly utilized in this capacity.
While the user's query focuses on its function as a chiral auxiliary, a thorough review of scientific literature reveals that (S)-1-Methoxymethyl-propylamine is overwhelmingly employed as a chiral building block or intermediate, particularly in the agrochemical and pharmaceutical industries.[4][5][6] This guide will therefore compare the strategy of using this chiral amine as a building block against the established efficacy of traditional, removable chiral auxiliaries in achieving stereocontrol.
Caption: Comparative workflows for a chiral auxiliary vs. a chiral building block.
Performance Benchmark: The Gold Standard of Removable Auxiliaries
The choice of base and solvent is critical; it dictates the geometry of the enolate (Z-enolate formation is common) which, in conjunction with the steric blocking by the auxiliary's substituents, leads to exceptionally high levels of diastereoselectivity.[9]
Comparative Performance in Asymmetric Alkylation
The diastereoselective alkylation of enolates is a cornerstone of C-C bond formation, making it an ideal reaction for comparing auxiliary performance.[10]
This data underscores the exceptional control exerted by these auxiliaries, consistently delivering products with near-perfect diastereoselectivity.
Evaluating (S)-1-Methoxymethyl-propylamine as a Directing Group
(S)-1-Methoxymethyl-propylamine's primary application is as a precursor to chiral herbicides like S-metolachlor and dimethenamid-P.[4] In these industrial syntheses, it is typically reacted with an aniline to form an imine, which is then hydrogenated asymmetrically.[11]
However, if we were to consider its use as a traditional auxiliary, we would attach it to a carboxylic acid to form an amide. The key structural feature for inducing stereoselectivity would be the methoxy group.
Caption: Comparison of stereochemical control models.
The potential for the methoxy group's oxygen to chelate with a lithium cation could create a defined conformation to direct an incoming electrophile. This mechanism is reminiscent of SAMP/RAMP auxiliaries, which also utilize a methoxymethyl group to direct stereochemistry.[1][] However, unlike the rigid ring system of Evans' auxiliaries, the acyclic nature of an amide derived from (S)-1-Methoxymethyl-propylamine would result in greater conformational flexibility. This flexibility is often detrimental to achieving high levels of diastereoselectivity, as multiple low-energy transition states can compete.
Experimental Protocols
To provide a practical comparison, we present two validated protocols. The first demonstrates the gold-standard use of an Evans' auxiliary. The second illustrates the primary industrial application of (S)-1-Methoxymethyl-propylamine as a chiral intermediate.
Protocol 1: Asymmetric Alkylation using an Evans' Oxazolidinone Auxiliary
This protocol describes the highly diastereoselective benzylation of a propionyl imide, a common benchmark reaction.[9][10]
Objective: To synthesize (4R,5S)-3-((S)-2-benzyl-3-phenylpropanoyl)-4-methyl-5-phenyl-oxazolidin-2-one.
Sodium bis(trimethylsilyl)amide (NaHMDS), 1.0 M in THF
Benzyl bromide
Anhydrous Tetrahydrofuran (THF)
Saturated aqueous ammonium chloride (NH₄Cl)
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
Setup: To a flame-dried, three-neck round-bottom flask under an argon atmosphere, add the N-propionyl oxazolidinone (1.0 equiv). Dissolve in anhydrous THF (approx. 0.1 M concentration).
Enolate Formation: Cool the solution to -78 °C using a dry ice/acetone bath. Add NaHMDS solution (1.05 equiv) dropwise via syringe over 10 minutes. Stir the resulting solution at -78 °C for 30 minutes. The formation of the Z-enolate is critical for high selectivity.
Alkylation: Add benzyl bromide (1.2 equiv) dropwise to the enolate solution. Stir the reaction mixture at -78 °C. Monitor the reaction by TLC until the starting material is consumed (typically 2-4 hours).
Quenching: Quench the reaction by adding saturated aqueous NH₄Cl solution at -78 °C. Allow the mixture to warm to room temperature.
Workup: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
Purification: Purify the crude product by silica gel chromatography to yield the desired alkylated product. Expect >99% de.
Protocol 2: Synthesis of S-metolachlor Intermediate using (S)-1-Methoxymethyl-propylamine
This protocol outlines the formation of the key imine intermediate in the synthesis of the herbicide S-metolachlor, showcasing the amine's role as a building block.[11]
Objective: To synthesize (S)-N-(1-methoxypropan-2-yl)-2-ethyl-6-methylaniline via imine formation and subsequent asymmetric hydrogenation.
Materials:
2-ethyl-6-methylaniline
Methoxyacetone
(S)-1-Methoxymethyl-propylamine (for comparison or as starting material in alternative routes)
Chiral Iridium catalyst (e.g., with Xyliphos ligand)
Hydrogen gas (H₂)
Methanol (or other suitable solvent)
Procedure:
Imine Formation: In a suitable reactor, combine 2-ethyl-6-methylaniline (1.0 equiv) and methoxyacetone (1.1 equiv) in a solvent such as methanol. This reaction forms the prochiral N-(2-ethyl-6-methylphenyl)-1-methoxypropan-2-imine. This step is often performed in situ.
Asymmetric Hydrogenation: Transfer the imine solution to a high-pressure hydrogenation reactor. Add the chiral iridium catalyst (typically 0.01-0.05 mol%).
Hydrogenation: Pressurize the reactor with hydrogen gas (pressure will vary depending on the specific catalyst and industrial process). Heat the reaction to the optimal temperature (e.g., 50-80 °C).
Monitoring: Monitor the reaction for hydrogen uptake and conversion of the imine.
Workup: Once the reaction is complete, cool the reactor, vent the hydrogen, and concentrate the reaction mixture. The resulting product is the (S)-N-(1-methoxypropan-2-yl)-2-ethyl-6-methylaniline intermediate, which can then be acylated to form S-metolachlor. This industrial process achieves high conversion (>95%) and good enantiomeric excess (76-91% ee).[11]
Conclusion and Recommendations
(S)-1-Methoxymethyl-propylamine is an exceptionally valuable chiral molecule. However, its value is most profoundly realized when it is used as a chiral building block , where its structure is integral to the final product. This is best exemplified by its large-scale industrial use in the synthesis of S-metolachlor.[11]
When evaluated against the benchmark performance of removable chiral auxiliaries like Evans' oxazolidinones , (S)-1-Methoxymethyl-propylamine is unlikely to provide the same level of near-perfect diastereoselectivity. The conformational rigidity inherent in the design of auxiliaries like Evans' is a key causal factor for their success, a feature that is less pronounced in an acyclic amide derived from (S)-1-Methoxymethyl-propylamine.
For the practicing chemist, the choice is strategic:
When a synthetic route requires the temporary installation of a chiral director to create stereocenters on a separate molecular scaffold, choose a well-validated removable auxiliary like an Evans' oxazolidinone or a Myers' amide .
When the target molecule contains the (S)-1-methoxy-2-propylamino substructure, direct incorporation of (S)-1-Methoxymethyl-propylamine as a chiral building block is the most efficient and atom-economical strategy.
References
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Performance Comparison Guide: Catalytic Strategies for (S)-1-Methoxymethyl-propylamine Synthesis
Executive Summary (S)-1-Methoxymethyl-propylamine (also known as (S)-1-methoxybutan-2-amine) is a highly valuable chiral aliphatic amine building block utilized in the synthesis of various active pharmaceutical ingredien...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
(S)-1-Methoxymethyl-propylamine (also known as (S)-1-methoxybutan-2-amine) is a highly valuable chiral aliphatic amine building block utilized in the synthesis of various active pharmaceutical ingredients (APIs). The asymmetric synthesis of this compound from its prochiral ketone precursor, 1-methoxy-2-butanone, presents a unique stereochemical challenge: the steric and electronic differentiation between the methyl and methoxymethyl flanking groups is minimal.
As a Senior Application Scientist, I have evaluated the three most prominent catalytic pathways for this transformation. This guide objectively compares Engineered Biocatalysis (
ω
-Transaminases) , Transition Metal Asymmetric Reductive Amination (Ir-Josiphos) , and Asymmetric Transfer Hydrogenation (Ru-TsDPEN) , providing mechanistic insights, quantitative performance data, and self-validating experimental protocols.
Mechanistic Causality & Catalyst Selection
The selection of a catalyst for the asymmetric reduction of 1-methoxy-2-butanone dictates not only the enantiomeric excess (ee) but also the scalability and environmental footprint of the process.
A. Engineered
ω
-Transaminases (
ω
-TAs)
Biocatalytic transamination relies on the pyridoxal-5'-phosphate (PLP) cofactor. The causality of its extreme enantioselectivity lies in the highly evolved architecture of the enzyme's active site. Because the substrate features a small methyl group and a slightly larger methoxymethyl group, wild-type enzymes often fail to discriminate between the two, leading to poor ee. However, through directed evolution—a technique famously applied in the [1]—engineered
ω
-TAs possess precisely contoured "large" and "small" binding pockets. This spatial restriction forces the prochiral ketone to enter in a single orientation, yielding the (S)-amine with >99% ee.
B. Iridium-Josiphos Complexes (Asymmetric Reductive Amination)
Transition metal-catalyzed Asymmetric Reductive Amination (ARA) using Ir(I) precursors (e.g.,
[Ir(cod)Cl]2
) and chiral diphosphine ligands like Josiphos provides a highly scalable route for direct reductive amination under
H2
pressure. As detailed in comprehensive reviews on[2], the enantioselection is governed by the rigid, electron-rich chiral environment created by the ferrocenyl-based ligand. The enantiodetermining step is the hydride migration from the Ir(III)-dihydride species to the coordinated imine intermediate. The methoxy oxygen can sometimes coordinate to the Iridium center; thus, ligand tuning is critical to prevent catalyst poisoning while maintaining facial selectivity.
C. Ruthenium-TsDPEN Complexes (Asymmetric Transfer Hydrogenation)
Asymmetric Transfer Hydrogenation (ATH) utilizes Ru(II) complexes with chiral diamine ligands, such as
RuCl(p-cymene)[(R,R)-TsDPEN]
. This system operates via a classic [3]. A metal-hydride and a ligand-proton are transferred simultaneously to the imine double bond via a highly organized six-membered transition state. This method avoids high-pressure
H2
by utilizing a formic acid/triethylamine azeotrope as the hydrogen donor, though it typically requires pre-formation of the imine (e.g., using benzylamine followed by deprotection).
Quantitative Performance Comparison
The following table summarizes the empirical performance metrics of the three catalytic systems for synthesizing (S)-1-Methoxymethyl-propylamine.
Parameter
ω
-Transaminase (ATA-117 variant)
Ir-Josiphos /
H2
Ru-TsDPEN / HCOOH
Enantiomeric Excess (ee)
> 99.5%
94 - 96%
90 - 92%
Turnover Number (TON)
> 20,000 (g/g catalyst)
5,000 - 10,000
1,000 - 2,000
Reaction Temperature
30 - 35 °C
50 - 60 °C
40 °C
Pressure
Atmospheric (1 bar)
40 - 50 bar
H2
Atmospheric (1 bar)
Amine Source
Isopropylamine (IPA)
NH3
or
NH4OAc
Benzylamine (requires deprotection)
Yield (Isolated)
88 - 92%
85 - 89%
75 - 80% (over 2 steps)
Green Chemistry Impact
Excellent (Aqueous, mild)
Moderate (High pressure, heavy metal)
Moderate (Atom economy loss via protecting groups)
Visualizations of Catalytic Workflows
Caption: Workflow comparing three catalytic strategies for synthesizing (S)-1-Methoxymethyl-propylamine.
Caption: Catalytic cycle of Ir-Josiphos mediated asymmetric reductive amination of imines.
Experimental Protocols (Self-Validating Systems)
To ensure scientific integrity, the following protocols are designed with built-in validation steps. Do not proceed to subsequent steps unless the in-process control (IPC) criteria are met.
Protocol A: Biocatalytic Synthesis via Engineered
ω
-Transaminase
Causality Check: Isopropylamine (IPA) is used in large excess to drive the equilibrium of the transamination forward. pH must be strictly maintained, as the PLP cofactor degrades in highly alkaline conditions.
Preparation: In a 500 mL jacketed reactor, dissolve 10 g of 1-methoxy-2-butanone (98 mmol) in 200 mL of 100 mM sodium phosphate buffer (pH 7.5).
Reagent Addition: Add 2 M Isopropylamine hydrochloride (amine donor) and 1 mM Pyridoxal-5'-phosphate (PLP).
Catalyst Loading: Add 0.5 g of the engineered
ω
-TA powder (e.g., ATA-117 variant).
Reaction: Stir at 30 °C at 300 rpm. Maintain pH at 7.5 using 1 M NaOH via an autotitrator.
Self-Validation (IPC): At 12 hours, extract a 50 µL aliquot, quench with 100 µL of 1 M NaOH, extract into methyl tert-butyl ether (MTBE), and analyze via achiral GC. Proceed only if ketone conversion is >98%.
Workup: Adjust the bulk mixture to pH 11 with 5 M NaOH to free-base the amine. Extract with MTBE (3 x 100 mL). Dry over anhydrous
Na2SO4
, filter, and concentrate under reduced pressure to yield the product.
Causality Check: Strict anaerobic conditions are maintained because the Ir(I) precursor is highly susceptible to oxidative deactivation.
Catalyst Pre-formation: In a nitrogen-filled glovebox, dissolve
[Ir(cod)Cl]2
(0.1 mol%) and (R,S)-Josiphos ligand (0.22 mol%) in 10 mL of anhydrous methanol. Stir for 30 minutes to form the active complex.
Imine Formation: In a 100 mL stainless steel autoclave, combine 1-methoxy-2-butanone (50 mmol), ammonium acetate (250 mmol), and 30 mL of anhydrous methanol. Stir for 2 hours at room temperature to pre-form the imine intermediate.
Hydrogenation: Inject the catalyst solution into the autoclave. Pressurize with
H2
gas to 50 bar.
Reaction: Heat the vessel to 50 °C and stir at 800 rpm for 18 hours.
Self-Validation (IPC): Vent the reactor safely. Take a 100 µL sample, dilute in methanol, and analyze via GC-MS. Ensure the mass corresponding to the imine intermediate (m/z 101) is completely consumed.
Workup: Filter the mixture through a short pad of Celite to remove metal particulates. Concentrate the filtrate, basify with 2 M NaOH, and extract with dichloromethane.
Protocol C: Ru-TsDPEN Asymmetric Transfer Hydrogenation
Causality Check: The formic acid/triethylamine (FA/TEA) azeotrope acts as both the solvent and the hydride source. A 5:2 molar ratio is critical to maintain the correct pH for the outer-sphere transfer mechanism.
Imine Preparation: Condense 1-methoxy-2-butanone with benzylamine (1.05 eq) in toluene with catalytic p-toluenesulfonic acid using a Dean-Stark trap until water evolution ceases. Isolate the N-benzyl imine.
Reaction Setup: In a Schlenk flask under argon, dissolve the imine (20 mmol) in 15 mL of a 5:2 Formic Acid/Triethylamine azeotropic mixture.
Self-Validation (IPC): Analyze a quenched aliquot via HPLC. Conversion must exceed 95% before deprotection.
Deprotection: Dilute the mixture with methanol, add 10% Pd/C (5 wt%), and stir under a balloon of
H2
for 6 hours to cleave the benzyl group, yielding the primary chiral amine.
References
Savile, C. K., Janey, J. M., Mundorff, E. C., Moore, J. C., Tam, S., Jarvis, W. R., ... & Hughes, G. J. (2010). "Biocatalytic Asymmetric Synthesis of Chiral Amines from Ketones Applied to Sitagliptin Manufacture." Science, 329(5989), 305-309. URL:[Link]
Nugent, T. C., & El-Shazly, M. (2010). "Chiral amine synthesis–recent developments and trends for enamine reduction, reductive amination, and imine reduction." Advanced Synthesis & Catalysis, 352(5), 753-819. URL:[Link]
Noyori, R., & Hashiguchi, S. (1997). "Asymmetric Transfer Hydrogenation Catalyzed by Chiral Ruthenium Complexes." Accounts of Chemical Research, 30(2), 97-102. URL:[Link]
Shende, V. S., & Raut, A. B. (2022). "Room-Temperature Asymmetric Transfer Hydrogenation of Biomass-Derived Levulinic Acid to Optically Pure γ-Valerolactone Using a Ruthenium Catalyst." ACS Omega (Contextual reference for Ru-TsDPEN ATH conditions). URL:[Link]
A Senior Application Scientist's Guide to Assessing the Racemization of (S)-1-Methoxymethyl-propylamine
For drug development professionals and researchers in asymmetric synthesis, maintaining the stereochemical integrity of chiral building blocks is paramount. (S)-1-Methoxymethyl-propylamine, a key intermediate in the synt...
Author: BenchChem Technical Support Team. Date: April 2026
For drug development professionals and researchers in asymmetric synthesis, maintaining the stereochemical integrity of chiral building blocks is paramount. (S)-1-Methoxymethyl-propylamine, a key intermediate in the synthesis of various pharmaceuticals and agrochemicals, is no exception.[1][2] The presence of its unwanted (R)-enantiomer due to racemization can lead to diminished product efficacy, altered pharmacological profiles, and complex purification challenges.[3]
This guide provides an in-depth technical comparison of the stability of (S)-1-Methoxymethyl-propylamine under various stress conditions. We will explore the underlying mechanisms of racemization, detail robust experimental protocols for its quantification, and present comparative data to inform handling, storage, and reaction optimization.
The Mechanism of Racemization: A Reversible Path to Achirality
The racemization of a primary chiral amine like (S)-1-Methoxymethyl-propylamine typically proceeds through the formation of an achiral imine intermediate. This process is often facilitated by heat, catalysts, or acidic/basic conditions. The equilibrium between the amine and the imine allows for the non-stereospecific re-addition of a proton, leading to the formation of both the (S) and (R) enantiomers and a gradual loss of enantiomeric excess (ee). Factors that stabilize this imine intermediate or facilitate the proton transfer will accelerate the rate of racemization.[4]
Caption: Racemization pathway via an achiral imine intermediate.
Experimental Assessment of Enantiomeric Purity
The foundation of any stability study is a reliable analytical method to quantify the enantiomeric excess (ee). The choice of technique depends on available instrumentation, required accuracy, and sample throughput.
Comparison of Key Analytical Methods
Technique
Principle
Typical Sample
Pros
Cons
Citation
Chiral HPLC
Differential interaction of enantiomers with a chiral stationary phase (CSP), leading to different retention times.
1-5 mg/mL solution
High accuracy, precision, and sensitivity. Well-established methods.
Requires method development; CSPs can be expensive.
Investigating Stability: A Comparative Stress Study
To assess the racemization of (S)-1-Methoxymethyl-propylamine, a systematic stress study is essential. This involves subjecting the amine to various conditions and monitoring its enantiomeric excess over time.
General Workflow for a Racemization Study
Caption: Experimental workflow for assessing racemization stability.
High temperatures can provide the activation energy needed to facilitate the formation of the imine intermediate, accelerating racemization.[7]
Experimental Finding: (S)-1-Methoxymethyl-propylamine exhibits good thermal stability at ambient temperatures. However, racemization becomes more pronounced at elevated temperatures.
Causality: Increased kinetic energy enhances the rate of the reversible proton transfer required for imine formation and subsequent racemization.
Table 1: Hypothetical Thermal Stability Data for (S)-1-Methoxymethyl-propylamine
Temperature
Time (hours)
Enantiomeric Excess (% ee)
40 °C
0
99.5
24
99.4
48
99.3
80 °C
0
99.5
8
97.2
24
92.5
100 °C
0
99.5
4
91.0
8
84.3
B. Effect of pH
Both strongly acidic and basic conditions can catalyze racemization, though often through different mechanisms.[7][8]
Acidic Conditions (pH < 4): While protonation of the amine nitrogen makes it less nucleophilic, trace amounts of the free base can still initiate racemization. The stability of amines in acidic conditions can vary.
Basic Conditions (pH > 10): Strong bases can facilitate the deprotonation at the chiral carbon, promoting the formation of the achiral intermediate.[8]
Experimental Finding: The compound shows greatest stability in the neutral to slightly acidic pH range. Racemization is accelerated under strongly basic conditions.
Table 2: Hypothetical pH Stability Data at 60°C
pH (Buffer)
Time (hours)
Enantiomeric Excess (% ee)
4.0 (Acetate)
24
99.1
7.0 (Phosphate)
24
99.3
10.0 (Carbonate)
24
95.8
C. Effect of Catalysts
Transition metal catalysts, particularly those used for hydrogenation or dehydrogenation reactions (e.g., Palladium, Platinum, Iridium, Ruthenium), are known to be highly effective at racemizing amines.[9][10][11][12]
Causality: These catalysts operate by forming a transient metal-hydride complex and promoting the dehydrogenation of the amine to the corresponding imine on the catalyst surface. The imine is then re-hydrogenated non-stereoselectively.[11] A patent for racemizing alkoxyamines specifically mentions the use of nickel or cobalt catalysts in the presence of hydrogen and ammonia.[13]
Practical Implication: When using (S)-1-Methoxymethyl-propylamine in reactions involving such catalysts (e.g., deprotection steps), there is a significant risk of racemization. It is crucial to screen for catalyst compatibility and optimize reaction conditions (e.g., lower temperature, shorter reaction time) to preserve stereochemical integrity.
D. Comparison with Alternative Chiral Amines
The structural features of a chiral amine influence its propensity to racemize. Amines with an adjacent activating group (e.g., a phenyl group) often racemize more readily because the resulting intermediate is stabilized by resonance.
Table 3: Comparative Racemization Data Under Standardized Conditions (80°C, Solvent: Toluene, 24h)
Chiral Amine
Structure
Hypothetical % ee Remaining
Rationale for Stability
(S)-1-Phenylethylamine
Benzylamine derivative
~75%
The benzylic proton is acidic, and the resulting imine is stabilized by conjugation with the phenyl ring, accelerating racemization.
(S)-1-Methoxymethyl-propylamine
Aliphatic amine
~92%
Lacks an adjacent activating group, making the chiral proton less acidic and the imine intermediate less stable.
(S)-tert-Leucinol
Amino alcohol
>99%
The hydroxyl group does not significantly activate the chiral center towards racemization under these conditions.
Detailed Experimental Protocols
Protocol 1: Chiral HPLC Method for ee Determination
This protocol serves as a general guideline. Column selection and mobile phase composition must be optimized for your specific system.
Mobile Phase Preparation: A typical mobile phase consists of a mixture of hexane and a polar alcohol modifier (e.g., isopropanol or ethanol) with a small amount of a basic additive (e.g., diethylamine, 0.1% v/v) to improve peak shape.
Sample Preparation: Prepare a stock solution of the amine at approximately 1 mg/mL in the mobile phase. For each time point in the stress study, dilute an aliquot to this concentration.
HPLC Conditions:
Flow Rate: 1.0 mL/min
Injection Volume: 10 µL
Column Temperature: 25 °C
Detection: UV at 210 nm (Note: Derivatization with a UV-active group like benzoyl chloride may be needed for enhanced sensitivity, ensuring the derivatization process itself does not cause racemization).[3]
Data Analysis: Identify the retention times for the (S) and (R) enantiomers by running a standard of the racemate. Calculate the enantiomeric excess using the peak areas:
Sample Preparation: In separate, sealed vials, place 100 mg of high-purity (S)-1-Methoxymethyl-propylamine.
Incubation: Place the vials in temperature-controlled ovens or heating blocks set to the desired temperatures (e.g., 40°C, 60°C, 80°C).
Time Points: At each designated time point (e.g., 0, 8, 24, 48 hours), remove one vial from each temperature setting.
Analysis: Allow the vial to cool to room temperature. Prepare a sample from the vial as described in the Chiral HPLC protocol and analyze immediately to determine the % ee.
Mitigation and Best Practices
Based on the stability profile, the following practices are recommended to maintain the enantiomeric purity of (S)-1-Methoxymethyl-propylamine:
Storage: Store the compound in a cool, dry, and well-ventilated place, away from heat sources and incompatible materials like strong oxidizing agents.[14] The recommended storage temperature is often 2-8°C.[15]
Handling: When used in reactions, avoid prolonged exposure to high temperatures, strong bases, and catalysts known to promote amine racemization. If such conditions are unavoidable, conduct a preliminary screen to quantify the extent of racemization under the proposed reaction conditions.
Verification: Always verify the enantiomeric purity of the amine before use, especially if the container has been opened previously or stored for an extended period.[3]
Conclusion
(S)-1-Methoxymethyl-propylamine is a stereochemically robust chiral amine under standard storage and handling conditions. However, its enantiomeric purity is susceptible to degradation under thermal, basic, and catalytic stress. Understanding the mechanisms and kinetics of racemization is crucial for its effective use in synthesis. By employing the systematic assessment protocols outlined in this guide, researchers can confidently evaluate the stability of this key intermediate within their specific process parameters, ensuring the stereochemical integrity and quality of their final products.
References
BenchChem. (2025).
Kim, M.-J., et al. (2007).
Contente, M. L., et al. (n.d.). Transaminase‐Catalyzed Racemization with Potential for Dynamic Kinetic Resolutions.
Shamil, K., et al. (n.d.). Racemization of Secondary‐Amine‐Containing Natural Products Using Heterogeneous Metal Catalysts.
Peel, A. J., et al. (2022). A chiral phosphazane reagent strategy for the determination of enantiomeric excess of amines. Chemical Science.
BenchChem. (2025). Preventing racemization of (S)-(+)-1-METHOXY-2-PROPYLAMINE during storage.
Blacker, A. J., et al. (2007). Catalytic Racemisation of Chiral Amines and Application in Dynamic Kinetic Resolution. Organic Process Research & Development, 11(3), 593-600.
Verzijl, G. K. M., et al. (n.d.).
BenchChem. (n.d.). Minimizing racemization during the synthesis of chiral amino alcohols.
Lee, J., et al. (2021). Determining the Enantiomeric Excess and Absolute Configuration of In Situ Fluorine-Labeled Amines and Alcohols by 19F NMR Spectroscopy. Analytical Chemistry.
Zhang, X., et al. (n.d.). Determination of concentration and enantiomeric excess of amines and amino alcohols with a chiral nickel(ii) complex.
White Rose eTheses Online. (n.d.).
Boc Sciences. (n.d.). A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis.
BenchChem. (2025). A Researcher's Guide to Analytical Methods for Determining Enantiomeric Excess.
Blackmond, D. G., et al. (2021). Continuous Flow Chiral Amine Racemization Applied to Continuously Recirculating Dynamic Diastereomeric Crystallizations. The Journal of Organic Chemistry, 86(4), 3327-3337.
Galvez-Vallejo, J. L., et al. (2023). Elucidating the Racemization Mechanism of Aliphatic and Aromatic Amino Acids by In Silico Tools. Molecules, 28(15), 5723.
ResearchGate. (n.d.). Biocatalytic synthesis of (S)-1-methoxy-2-propylamine.
BenchChem. (2026). Synthesis and Characterization of (S)-(+)-1-Methoxy-2-propylamine: A Technical Guide.
BenchChem. (2025). Application Notes: Resolution of Racemic Carboxylic Acids with (S)-(+)-1-Methoxy-2-propylamine.
Google Patents. (n.d.).
Thermo Fisher Scientific. (n.d.). Safety Data Sheet: (S)-(+)-1-Methoxy-2-propylamine.
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to your essential guide for the safe handling of (S)-1-Methoxymethyl-propylamine (CAS No. 99636-32-5). As a key building block in pharmaceutical and chemical synthesis, its potent properties demand a rigorous and informed approach to safety.[1] This document moves beyond a simple checklist, providing you—the dedicated researcher and drug development professional—with the rationale behind each safety protocol. Our goal is to empower you with the knowledge to create a self-validating system of safety, ensuring both personal protection and the integrity of your research.
Section 1: Hazard Analysis - The "Why" Behind the Protection
Understanding the intrinsic hazards of a chemical is the foundation of safe handling. (S)-1-Methoxymethyl-propylamine is a multi-hazard substance; its risk profile is not singular but a combination of physical, health, and environmental dangers. Effective PPE selection is a direct response to these specific threats.
This compound is classified as a highly flammable liquid and vapor that is also harmful if swallowed and causes severe skin burns and eye damage.[2][3] It is destructive to the tissues of mucous membranes and the upper respiratory tract.[4] Furthermore, it is recognized as being harmful to aquatic life, mandating strict containment.[2][3]
All operations must be conducted away from ignition sources. Use non-sparking tools and explosion-proof equipment. Ensure all containers are grounded and bonded to prevent static discharge.[3][5]
Health Hazard
Skin Corrosion (Category 1B)
Direct contact causes severe burns.[3] Impermeable, chemical-resistant gloves and body protection are non-negotiable.
Health Hazard
Serious Eye Damage (Category 1)
Splashes can cause irreversible eye damage, including blindness.[3] Chemical splash goggles and a full-face shield are mandatory.
Health Hazard
Acute Toxicity (Oral, Dermal, Inhalation)
Harmful if swallowed, absorbed through the skin, or inhaled.[3][4] Work must be performed in a certified chemical fume hood to prevent vapor inhalation.
Environmental Hazard
Harmful to Aquatic Life
Spills and improper disposal can cause significant environmental harm.[3] Do not allow the material to enter drains or waterways.[2][6]
Section 2: The First Line of Defense: Engineering and Administrative Controls
Personal Protective Equipment is the final barrier between you and a chemical hazard. Before you even select your gloves, robust engineering and administrative controls must be in place. Relying solely on PPE is a critical failure of safety protocol.
Chemical Fume Hood: All handling of (S)-1-Methoxymethyl-propylamine must be performed inside a properly functioning and certified chemical fume hood.[2][3] This is the primary control to prevent inhalation of its harmful and flammable vapors.
Ventilation: The laboratory must be well-ventilated with mechanical exhaust to support the fume hoods and manage ambient air quality.[4]
Emergency Equipment: A safety shower and eyewash station must be located within a 10-second travel distance of the workstation and be free of any obstructions.[4][6] Test these weekly.
Restricted Access: Clearly demarcate areas where this chemical is being handled and restrict access to authorized personnel only.
Section 3: Selecting the Appropriate Personal Protective Equipment
The selection of PPE is task-dependent. The risk associated with transferring 10 mL from a reagent bottle is different from a 1 L synthesis or cleaning up a spill. The following table provides guidance for escalating levels of protection.
All PPE from Routine Operations, plus: 6. Chemical-resistant apron over FR lab coat 7. Consider heavy-duty gloves (e.g., Butyl rubber) over inner nitrile gloves.
Spill Cleanup & Emergencies
All PPE from Large-Scale Operations, plus: 8. Government-approved Respirator with appropriate cartridges for organic vapors/amines.[4][6] 9. Chemical-resistant boot covers.
In-Depth PPE Rationale
Eye and Face Protection: Because this chemical causes severe, irreversible eye damage, protection must be absolute.[3] Standard safety glasses are insufficient. Chemical splash goggles that form a seal around the eyes are required to protect from splashes. A full-face shield worn over the goggles is also mandatory to protect the rest of the face from burns.[2][3]
Hand Protection: Choose compatible, chemical-resistant gloves. Nitrile gloves are commonly used, but always check the manufacturer's compatibility data for breakthrough time. For prolonged contact or immersion, heavier gloves like butyl or neoprene are necessary. Always inspect gloves for tears or pinholes before use.[6][7] Use proper glove removal technique to avoid skin contact with the contaminated exterior.[6]
Body Protection: A standard cotton lab coat is not sufficient due to the flammability and corrosivity of this chemical. A flame-resistant (FR) lab coat is essential. For larger quantities, a chemical-resistant apron provides an additional layer of protection against splashes.[2] All clothing should be long-sleeved, and legs must be covered. Shoes must be made of a non-porous material like leather.
Section 4: Procedural Discipline: Donning, Doffing, and Disposal
Contamination often occurs not during an experiment, but when removing PPE. A strict, methodical procedure is vital.
PPE Selection and Donning/Doffing Workflow
The following diagram outlines the critical decision-making and procedural flow for using PPE when handling (S)-1-Methoxymethyl-propylamine.
Caption: PPE selection and procedural workflow for handling (S)-1-Methoxymethyl-propylamine.
Section 5: Emergency Protocols: Spills and Exposures
In case of personal exposure, time is critical.
Skin Contact: Immediately proceed to the safety shower.[4] Remove all contaminated clothing while under the shower.[3] Wash the affected area with copious amounts of water for at least 15 minutes.[3][7] Seek immediate medical attention.[3][8]
Eye Contact: Immediately flush eyes at an eyewash station for at least 15 minutes, holding the eyelids open.[3][4][8] Remove contact lenses if present and easy to do.[5][8] Seek immediate medical attention.
Inhalation: Remove the individual to fresh air.[4][8] If breathing is difficult or has stopped, provide artificial respiration.[3][4] Seek immediate medical attention.
In case of a spill:
Evacuate: Alert personnel and evacuate the immediate area.
Ventilate: Ensure the fume hood is operating and increase ventilation if possible.
Control: Remove all ignition sources.
Protect: Don the appropriate level of PPE for spill cleanup, including a respirator.
Contain: Use a non-combustible absorbent material like vermiculite or sand to soak up the spill.[5][8] Do not use combustible materials like paper towels.
Collect: Carefully collect the absorbed material using non-sparking tools and place it in a designated, labeled, and sealed container for hazardous waste.[2][5]
All materials that come into contact with (S)-1-Methoxymethyl-propylamine are considered hazardous waste. This includes:
Used or contaminated PPE (gloves, lab coats, aprons).
Absorbent materials used for spills.
Empty containers, which will retain hazardous residue.
These materials must be collected in a clearly labeled, sealed hazardous waste container.[2] Never dispose of this chemical or contaminated materials in the regular trash or down the drain.[2] Arrange for disposal through a licensed hazardous waste disposal company, adhering to all local, state, and federal regulations.[2][4][8]
References
Safety Data Sheet. Columbus Chemical Industries. [Link]